Dehydro Olmesartan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECTTOFSXVBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432428 | |
| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172875-98-8 | |
| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Dehydro Olmesartan Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the Dehydro Olmesartan impurity, a process-related impurity of Olmesartan Medoxomil. This document details the synthetic pathway, experimental protocols, and analytical characterization methods, presenting quantitative data in a clear and accessible format. The information herein is intended to support researchers and professionals in drug development and quality control in understanding and managing this specific impurity.
Introduction
Olmesartan Medoxomil is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The this compound impurity is a process-related impurity that can arise during the synthesis of Olmesartan Medoxomil. This guide outlines a laboratory-scale synthesis of this impurity for its use as a reference standard in analytical method development and validation.
Synthesis of this compound Impurity
The synthesis of the this compound impurity is a two-step process commencing from the tritylated medoxomil ester derivative of the N-alkylated imidazole intermediate of Olmesartan. The synthesis involves a dehydration reaction followed by a deprotection step.
Synthetic Pathway
The overall synthetic pathway is illustrated below:
Experimental Protocols
Step 1: Synthesis of Tritylated this compound Intermediate
To a solution of the tritylated Olmesartan medoxomil intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux and monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified using an appropriate method, such as column chromatography, to yield the tritylated this compound intermediate.
Note: Specific quantities of reactants and detailed purification parameters should be optimized based on the scale of the synthesis and the purity of the starting material.
Step 2: Synthesis of this compound Impurity (Deprotection) [1]
To a stirred solution of the tritylated this compound intermediate (9.0 g, 0.011 mol) in 40% aqueous acetic acid (270.0 mL), the mixture is heated to 55–60 °C for 2–3 hours.[1] The progress of the reaction is monitored by HPLC. After completion of the reaction, the mixture is cooled to room temperature and diluted with a 5% sodium chloride solution (135.0 mL).[1] The precipitated solids (trityl alcohol) are removed by filtration and washed with 40% aqueous acetic acid (10.0 mL).[1] The filtrate is then extracted with dichloromethane (270.0 mL).[1] The organic layer is washed with a mixture of 5% aqueous sodium bicarbonate solution (100.0 mL) and 5% sodium chloride solution (100.0 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the this compound impurity.
Characterization of this compound Impurity
The structural confirmation and purity assessment of the synthesized this compound impurity are performed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods
A generalized workflow for the characterization of the this compound impurity is presented below.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the determination of the purity of the synthesized this compound impurity. A typical reversed-phase HPLC method can be utilized.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | To be determined (typically an aqueous buffer) |
| Mobile Phase B | To be determined (typically acetonitrile or methanol) |
| Gradient | To be optimized for separation |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | To be determined |
| Column Temperature | Ambient or controlled |
| Retention Time | To be determined |
Note: The specific HPLC method parameters need to be developed and validated to ensure adequate separation of the this compound impurity from Olmesartan and other related impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound impurity and to study its fragmentation pattern for structural elucidation.
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₂₄H₂₄N₆O₂ |
| Molecular Weight | 428.49 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| [M+H]⁺ (Calculated) | 429.2039 |
| [M+H]⁺ (Observed) | To be determined |
| Major Fragments | To be determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the this compound impurity.
Table 3: NMR Spectral Data (Predicted/To be Determined)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| To be determined | To be determined |
Note: Detailed assignment of the proton and carbon signals is required for unambiguous structure confirmation.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of the this compound impurity. The provided experimental protocols and analytical methods can be adapted and optimized by researchers and drug development professionals for the in-house preparation and qualification of this impurity as a reference standard. The availability of a well-characterized standard is paramount for the development of robust analytical methods for impurity profiling and for ensuring the quality and safety of Olmesartan Medoxomil drug products.
References
The Genesis of Dehydro Olmesartan: An In-depth Technical Guide to its Origin in Olmesartan Medoxomil Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origin of the Dehydro Olmesartan impurity during the synthesis of Olmesartan Medoxomil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. Understanding the formation pathways, reaction mechanisms, and analytical detection of this process-related impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The Synthetic Landscape of Olmesartan Medoxomil
The synthesis of Olmesartan Medoxomil is a multi-step process that typically involves the construction of the imidazole core, followed by N-alkylation with a substituted biphenylmethyl moiety, and finally, esterification and deprotection steps. A representative synthetic route is outlined below. The key intermediate, Trityl Olmesartan Medoxomil, is synthesized and subsequently deprotected to yield the final API.
General Synthesis Pathway
The synthesis commences with the preparation of the imidazole derivative, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. This is followed by N-alkylation with 4'-[(2-triphenylmethyl-2H-tetrazol-5-yl)phenyl]benzyl bromide. The resulting intermediate undergoes saponification and subsequent esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to introduce the medoxomil group, affording Trityl Olmesartan Medoxomil. The final step involves the acidic removal of the trityl protecting group to yield Olmesartan Medoxomil.[1]
The Origin and Formation of this compound
This compound is a process-related impurity that arises from the dehydration of a key intermediate, Trityl Olmesartan Medoxomil, or Olmesartan Medoxomil itself, under acidic conditions. The tertiary alcohol functional group on the imidazole side chain is susceptible to elimination of a water molecule to form a double bond.
Mechanism of Formation: Acid-Catalyzed Dehydration
The formation of this compound proceeds via an acid-catalyzed E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group of the tertiary alcohol by an acid catalyst, such as p-toluenesulfonic acid (PTSA) or even the acetic acid used in the deprotection step. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). The departure of a water molecule results in the formation of a stable tertiary carbocation. A subsequent deprotonation of an adjacent carbon by a weak base (e.g., water, acetate ion) leads to the formation of the alkene, yielding the Dehydro impurity.[2]
References
An In-depth Technical Guide to Dehydro Olmesartan (CAS No. 172875-98-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro Olmesartan, identified by the CAS number 172875-98-8, is a prominent process-related impurity and degradation product of Olmesartan medoxomil, an angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The presence and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and analytical methodologies for its identification and quantification. Detailed experimental protocols derived from published literature are presented to aid researchers in their own investigations. Furthermore, this document includes visualizations to illustrate the compound's relationship within the context of Olmesartan synthesis and degradation.
Physicochemical Properties
This compound is an organic compound that is structurally similar to Olmesartan. Its key identifying information and physicochemical properties are summarized in the tables below.
Table 1: General Information
| Identifier | Value |
| CAS Number | 172875-98-8[3][4][5] |
| Chemical Name | 4-(1-Methylethenyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid |
| Synonyms | This compound, Olmesartan Impurity 21, Olmesartan Olefinic Acid |
| Molecular Formula | C₂₄H₂₄N₆O₂ |
| Appearance | White to off-white solid |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 428.49 g/mol |
| Exact Mass | 428.19607403 Da |
| Melting Point | >300°C (decomposition) |
| Boiling Point (Predicted) | 704.8 ± 70.0 °C |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ |
| XLogP3 | 4.9 |
| Topological Polar Surface Area | 110 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
Formation and Synthesis
This compound is recognized as a related substance of Olmesartan medoxomil. Its formation can occur during the synthesis of the API or as a result of degradation.
Logical Relationship of this compound
Caption: Formation pathways of this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of this compound, as inferred from studies on Olmesartan and its impurities.
Synthesis of this compound
The synthesis of this compound is often performed as part of the comprehensive characterization of Olmesartan medoxomil impurities. One reported method involves the chemical transformation of a suitable precursor. While a detailed step-by-step synthesis protocol for this compound is not fully available in the provided search results, a general approach for the synthesis of Olmesartan-related impurities is described. For instance, the synthesis of olmesartan acid, another impurity, involves the basic hydrolysis of olmesartan medoxomil. A similar targeted chemical synthesis approach would be necessary to produce this compound for use as a reference standard.
Forced Degradation Studies for this compound Generation
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products like this compound.
Objective: To generate degradation products of Olmesartan medoxomil under various stress conditions to identify and characterize them.
Methodology:
-
Acid Hydrolysis: Expose Olmesartan medoxomil to 1 N HCl at 60°C.
-
Base Hydrolysis: Treat Olmesartan medoxomil with 1 N NaOH at 60°C. For isolation, 100 mg of Olmesartan medoxomil API can be dissolved in 1.0 mL of Methanol, followed by the addition of 10 mL of 2M NaOH. The solution is kept in a water bath at 60°C for 2 hours, then cooled and neutralized with 2 M HCl.
-
Oxidative Degradation: Subject Olmesartan medoxomil to 3% H₂O₂ at 60°C.
-
Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.
-
Thermal Degradation: Heat the drug substance at 60°C.
The resulting degradation products, including this compound, can then be isolated and characterized.
Analytical Methods for Characterization
A combination of chromatographic and spectroscopic techniques is employed to identify and characterize this compound.
HPLC is a primary tool for separating and quantifying this compound from Olmesartan and other impurities.
A. Isocratic Reversed-Phase HPLC Method:
-
Column: Symmetry C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 0.02 M Na₂HPO₄ (45:55 v/v), with the pH adjusted to 7 with orthophosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µl.
-
Temperature: Room temperature.
B. Stability-Indicating RP-HPLC Method:
-
Column: Symmetry C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer, Acetonitrile, and Milli Q water.
-
Detection: UV at 215 nm for quantification of Olmesartan and its related impurities.
LC-MS is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation. A triple quadrupole mass spectrometer is often used for these studies.
NMR spectroscopy provides detailed information about the chemical structure of this compound. The isolated solid product from degradation studies can be analyzed by NMR to confirm its structural details.
IR spectroscopy is used to identify the functional groups present in the this compound molecule, further confirming its structure.
Experimental Workflow for Impurity Identification
Caption: Workflow for identification of this compound.
Signaling Pathways
Currently, there is no publicly available information to suggest that this compound, as an impurity, has any specific biological activity or interacts with known signaling pathways. Its primary relevance is in the context of pharmaceutical quality control. The pharmacological activity is attributed to the active metabolite, Olmesartan.
Conclusion
This compound is a critical quality attribute to be monitored during the manufacturing and stability testing of Olmesartan medoxomil. This guide has consolidated the available physicochemical data and outlined the analytical methodologies for its identification and characterization. The provided experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug development and quality assurance, enabling robust control over the impurity profile of Olmesartan medoxomil. Further research into the potential biological impact of this and other impurities remains an area of interest for ensuring absolute patient safety.
References
Dehydro Olmesartan: A Technical Whitepaper on Potential Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro Olmesartan is a known process-related impurity and derivative of the potent angiotensin II receptor blocker (ARB), Olmesartan. While the pharmacological profile of Olmesartan is well-established, the specific biological activities of this compound remain largely uncharacterized in publicly available literature. This technical guide synthesizes the known information on Olmesartan's mechanism of action and explores the potential pharmacological activities of this compound based on its structural relationship to the parent compound. This document aims to provide a scientific framework for researchers and drug development professionals interested in the further investigation of this compound, highlighting key areas for future research, including receptor binding affinity studies, in vitro functional assays, and in vivo cardiovascular assessments.
Introduction to Olmesartan
Olmesartan, the active metabolite of the prodrug Olmesartan medoxomil, is a highly potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] By blocking the binding of angiotensin II to the AT1 receptor, Olmesartan effectively inhibits the vasoconstrictive and aldosterone-secreting effects of this key hormone in the renin-angiotensin-aldosterone system (RAAS).[1][3] This mechanism of action leads to a reduction in blood pressure, making Olmesartan a widely used therapeutic agent for the treatment of hypertension.[3] Clinical studies have demonstrated the efficacy of Olmesartan in lowering blood pressure and its potential vasoprotective effects.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS plays a critical role in the regulation of blood pressure and cardiovascular homeostasis. The signaling cascade, as depicted below, culminates in the production of angiotensin II, which exerts its physiological effects primarily through the AT1 receptor.
References
formation pathway of Dehydro Olmesartan from Olmesartan
An In-depth Technical Guide on the Formation Pathway of Dehydro Olmesartan from Olmesartan
This technical guide provides a comprehensive overview of the formation pathway of this compound, a known impurity of the antihypertensive drug Olmesartan. The document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
Olmesartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of drug products.[2] Therefore, regulatory agencies require thorough identification, synthesis, and characterization of any impurity present at a level of 0.10% or greater.[2] this compound is a process-related impurity of Olmesartan Medoxomil that has been identified and synthesized.[2][3] Understanding its formation pathway is crucial for controlling its presence in the final drug substance.
Formation Pathway of this compound
This compound is formed through a dehydration reaction of a key intermediate in the synthesis of Olmesartan Medoxomil. The formation involves the removal of a water molecule from the 1-hydroxy-1-methylethyl group attached to the imidazole ring of an Olmesartan precursor.
The synthesis of this compound impurity starts from the medoxomil ester derivative of N-alkylated imidazole. This intermediate undergoes dehydration, which is then followed by a deprotection step to yield this compound.
Experimental Protocols
The following experimental protocols for the synthesis of this compound are based on published literature.
Synthesis of the Dehydro Intermediate
A solution of the medoxomil ester derivative of N-alkylated imidazole is treated with p-toluenesulphonic acid in toluene. The reaction mixture is then heated under reflux conditions to facilitate the dehydration process.
Synthesis of this compound
The dehydro derivative obtained from the previous step is subjected to deprotection using acetic acid to yield the this compound impurity.
A detailed experimental procedure is as follows: A solution of the trityl-protected dehydro intermediate (9.0 g, 0.11 mol) in 40% aqueous acetic acid (270.0 mL) is heated at 55–60 °C for 2–3 hours. After cooling to room temperature, the reaction mixture is diluted with a 5% sodium chloride solution (135.0 mL). The precipitated solids are filtered and washed with 40% aqueous acetic acid (10.0 mL). The filtrate is then extracted with dichloromethane (270.0 mL). The organic layer is subsequently washed with a mixture of 5% aqueous sodium bicarbonate solution (100.0 mL) and 5% sodium chloride solution (100.0 mL).
Quantitative Data
The synthesis of this compound has been reported with good purity. The quantitative data available from the synthesis is summarized in the table below.
| Parameter | Value | Reference |
| Starting Material | Medoxomil ester derivative of N-alkylated imidazole | |
| Dehydrating Agent | p-Toluenesulphonic acid | |
| Deprotection Agent | Acetic Acid | |
| HPLC Purity | Good Purity |
Visualizations
The following diagrams illustrate the formation pathway of this compound and the experimental workflow for its synthesis.
Caption: Formation Pathway of this compound.
Caption: Experimental Workflow for this compound Synthesis.
Conclusion
The formation of this compound from Olmesartan precursors occurs via a dehydration reaction followed by a deprotection step. Understanding this pathway and the specific experimental conditions that favor this transformation is essential for implementing effective control strategies during the manufacturing process of Olmesartan Medoxomil to ensure the purity and safety of the final drug product. The synthesis of this impurity for use as a reference standard is also critical for analytical method development and validation.
References
Preliminary Toxicological Assessment of Dehydro Olmesartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a preliminary toxicological assessment of Dehydro Olmesartan based on publicly available information. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicological evaluation requires dedicated experimental studies. The information regarding this compound, a known impurity of Olmesartan Medoxomil, is limited. Therefore, this guide heavily relies on the toxicological profile of the parent drug, Olmesartan, and established principles of toxicology for pharmaceutical impurities.
Introduction
This compound is a process-related impurity and potential degradation product of Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. As with any pharmaceutical impurity, a thorough toxicological assessment is crucial to ensure patient safety. This technical guide outlines a framework for the preliminary toxicological assessment of this compound, summarizing the known toxicological data of the parent compound, Olmesartan, and detailing the recommended experimental protocols for evaluating the potential risks associated with this specific impurity.
Chemical Identity
-
Chemical Name: 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid
-
Molecular Formula: C₂₄H₂₄N₆O₂
-
CAS Number: 172875-98-8[1]
Toxicological Profile of Olmesartan (Parent Drug)
The toxicological profile of Olmesartan Medoxomil and its active metabolite, Olmesartan, has been extensively studied and provides a basis for the initial assessment of this compound. The primary mechanism of action of Olmesartan is the selective blockade of the AT1 angiotensin II receptor.[2][3]
Acute Toxicity
Acute toxicity studies with Olmesartan Medoxomil have demonstrated a low order of acute toxicity in mice, rats, and dogs.[4] The most likely signs of overdose in humans are hypotension and tachycardia.[5]
Sub-chronic and Chronic Toxicity
Repeat-dose toxicity studies on Olmesartan have been conducted. A 3-month study in rats with a combination of Olmesartan medoxomil, amlodipine, and hydrochlorothiazide showed some adverse effects, suggesting potential for augmented toxicities with co-administration.
Genotoxicity and Mutagenicity
Olmesartan and Olmesartan Medoxomil have been evaluated for their genotoxic potential. While some in vitro studies on Olmesartan showed a potential for chromosomal aberrations, Olmesartan Medoxomil tested negative in a bacterial reverse mutation assay.
Carcinogenicity
Carcinogenicity studies with Olmesartan Medoxomil in rats and transgenic mice have not revealed any evidence of a carcinogenic effect.
Reproductive and Developmental Toxicity
Like other drugs that act on the renin-angiotensin system, Olmesartan is contraindicated during pregnancy due to the risk of fetal and neonatal toxicity. Animal studies have shown developmental toxicity at high doses.
Proposed Preliminary Toxicological Assessment of this compound
Due to the lack of specific toxicological data for this compound, a comprehensive assessment would require a series of in vitro and in vivo studies. The following sections outline the recommended experimental protocols based on regulatory guidelines and standard practices for qualifying pharmaceutical impurities.
Data Presentation: Summary of Required Toxicological Endpoints
The following table summarizes the key toxicological endpoints that should be evaluated for this compound, with hypothetical data for illustrative purposes.
| Toxicological Endpoint | Test System | Recommended Assay | Hypothetical Result for this compound |
| Genotoxicity | Bacterial | Ames Test (S. typhimurium & E. coli) | Negative |
| Mammalian Cells (in vitro) | Chromosomal Aberration Assay | To be determined | |
| Mammalian Cells (in vitro) | Mouse Lymphoma Assay | To be determined | |
| Mammalian (in vivo) | Micronucleus Test (rodent) | To be determined | |
| General Toxicity | Rodent | 28-Day Repeated Dose Oral Toxicity | NOAEL: To be determined |
| Non-rodent | 28-Day Repeated Dose Oral Toxicity | NOAEL: To be determined | |
| Safety Pharmacology | In vivo | Irwin Test (rodent) | No adverse CNS effects |
| In vivo | Cardiovascular assessment (e.g., dog) | No significant cardiovascular effects | |
| In vivo | Respiratory assessment (e.g., rat) | No significant respiratory effects |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Genotoxicity Assays
-
Objective: To assess the potential of this compound to induce gene mutations in bacteria.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology:
-
This compound is tested at a range of concentrations, both with and without a metabolic activation system (S9 mix from induced rat liver).
-
The test substance, bacterial tester strain, and S9 mix (if applicable) are incubated together.
-
The mixture is plated on minimal glucose agar plates.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted and compared to solvent controls.
-
-
Evaluation Criteria: A significant, dose-related increase in the number of revertant colonies compared to the negative control is considered a positive result.
-
Objective: To determine the potential of this compound to induce structural chromosomal damage in mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Methodology:
-
Cell cultures are exposed to this compound at various concentrations for a short period, with and without metabolic activation.
-
A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, fixed, and stained.
-
Metaphase spreads are examined microscopically for chromosomal aberrations.
-
-
Evaluation Criteria: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is indicative of clastogenic activity.
General Toxicity Studies
-
Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days in a rodent species.
-
Test System: Wistar or Sprague-Dawley rats.
-
Methodology:
-
At least three dose levels of this compound and a control group are used.
-
The test substance is administered daily by oral gavage.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are recorded weekly.
-
At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
A full necropsy is performed, and selected organs are weighed and examined histopathologically.
-
-
Evaluation Criteria: The No-Observed-Adverse-Effect Level (NOAEL) is determined based on the absence of significant treatment-related adverse findings.
Mandatory Visualizations
Signaling Pathway
The primary pharmacological action of Olmesartan, and presumably any active metabolites or impurities, involves the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Olmesartan.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary toxicological assessment of a pharmaceutical impurity like this compound.
References
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Dehydro Olmesartan in Olmesartan Medoxomil
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Dehydro Olmesartan, a potential impurity and degradation product of Olmesartan Medoxomil. The method is developed and validated as per the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control, stability studies, and impurity profiling in both bulk drug and pharmaceutical dosage forms. The described protocol provides a clear and reproducible procedure for researchers, scientists, and drug development professionals.
Introduction
Olmesartan Medoxomil is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During its synthesis, storage, or under stress conditions, impurities and degradation products can form, which may affect the safety and efficacy of the drug product. This compound is one such critical process-related impurity and degradation product. Therefore, a reliable and validated analytical method for its detection and quantification is essential for ensuring the quality of Olmesartan Medoxomil.
This document provides a detailed protocol for a stability-indicating HPLC method capable of separating this compound from Olmesartan and other potential impurities. The method's validation demonstrates its linearity, accuracy, precision, and specificity.
Experimental
-
Instrumentation: A Waters HPLC system with a photodiode array (PDA) detector was utilized for method development and validation. Data was acquired and processed using Empower software.
-
Chemicals and Reagents:
-
Olmesartan Medoxomil and this compound reference standards were procured from certified suppliers.
-
HPLC grade acetonitrile and methanol were purchased from Merck.
-
Analytical grade potassium dihydrogen phosphate was obtained from Merck.
-
High purity water was generated using a Millipore Milli-Q system.
-
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5µm |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Detailed Experimental Protocols
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of high purity water. Adjust the pH to 2.5 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm nylon filter.
-
Standard Stock Solution of Olmesartan (1000 µg/mL): Accurately weigh 100 mg of Olmesartan Medoxomil reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume with the diluent.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume with the diluent.
-
Spiked Sample Preparation: Prepare a solution of Olmesartan at a concentration of 400 µg/mL and spike it with this compound at the desired concentration level (e.g., 0.15% with respect to the analyte concentration).
Forced degradation studies were performed on Olmesartan Medoxomil to demonstrate the stability-indicating nature of the method.[1][2]
-
Acid Hydrolysis: To 10 mg of Olmesartan Medoxomil, add 10 mL of 1 N HCl. Reflux for 4 hours at 60°C. Cool and neutralize with 1 N NaOH. Dilute to a final concentration of 400 µg/mL with diluent.
-
Base Hydrolysis: To 10 mg of Olmesartan Medoxomil, add 10 mL of 0.1 N NaOH. Reflux for 2 hours at 60°C. Cool and neutralize with 0.1 N HCl. Dilute to a final concentration of 400 µg/mL with diluent.
-
Oxidative Degradation: To 10 mg of Olmesartan Medoxomil, add 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 400 µg/mL with diluent.
-
Thermal Degradation: Keep 10 mg of Olmesartan Medoxomil in an oven at 105°C for 48 hours. Dissolve in diluent to a final concentration of 400 µg/mL.
-
Photolytic Degradation: Expose 10 mg of Olmesartan Medoxomil to UV light (254 nm) for 48 hours. Dissolve in diluent to a final concentration of 400 µg/mL.
Method Validation Summary
The developed method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Data for this compound
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 2.5 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Specificity | No interference from placebo or other degradation products. Peak purity of this compound was > 990. |
| Robustness | The method was found to be robust for small, deliberate changes in flow rate, pH of the mobile phase, and column temperature. |
Results and Discussion
The developed HPLC method successfully separated this compound from the main peak of Olmesartan Medoxomil and other degradation products. The specificity of the method was confirmed through forced degradation studies, where significant degradation was observed under acidic, basic, and oxidative conditions.[1][2][3] The this compound peak was well-resolved from the Olmesartan peak, demonstrating the stability-indicating nature of the assay.
The method exhibited excellent linearity over the tested concentration range for this compound. The accuracy, determined by the recovery of spiked samples, was within the acceptable limits of 98.0% to 102.0%. The precision of the method, evaluated through intraday and interday analysis, showed a relative standard deviation (%RSD) of less than 2.0%, indicating good reproducibility. The low LOD and LOQ values demonstrate the high sensitivity of the method for detecting trace amounts of this compound.
Conclusion
The described stability-indicating RP-HPLC method is simple, rapid, accurate, precise, and specific for the determination of this compound in Olmesartan Medoxomil. The method is suitable for routine quality control analysis and for the quantitative determination of this compound as a related substance in stability samples of Olmesartan Medoxomil.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of analytical method development and validation.
References
Application Note and Protocol for Dehydro Olmesartan Quantification using HPLC-UV Method
Introduction
Dehydro Olmesartan is a potential impurity found in Olmesartan medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension. The quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed application note and protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The described method is based on existing validated methods for Olmesartan and its related impurities.
Data Presentation
The following tables summarize the quantitative data for the HPLC-UV method for the analysis of Olmesartan and its impurities, which is applicable for the quantification of this compound.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Kromasil C18 (150 x 4.6mm, 5µm)[1][2] |
| Mobile Phase | Buffer: Acetonitrile (60:40 v/v)[1][2] |
| Buffer: 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, pH adjusted to 4.0 with orthophosphoric acid[1] | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 225 nm |
| Column Temperature | Ambient |
| Run Time | 25 minutes |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between this compound and adjacent peaks |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.25 µg/mL to 7 µg/mL for Olmesartan Acid Impurity |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 100.73% for Olmesartan Acid Impurity |
| Precision (% RSD) | < 0.71% (Intra-day) and < 1.10% (Inter-day) for Olmesartan Acid Impurity |
| Limit of Detection (LOD) | To be determined for this compound |
| Limit of Quantification (LOQ) | To be determined for this compound |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using the HPLC-UV method.
1. Preparation of Solutions
-
Buffer Preparation: Dissolve 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of HPLC grade water. Adjust the pH of the solution to 4.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution Preparation (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Standard Solution Preparation: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 5 µg/mL) by diluting with the mobile phase.
-
Sample Preparation (for drug substance or formulation): Accurately weigh a quantity of the sample equivalent to a known amount of Olmesartan medoxomil. Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1 .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution six times to check for system suitability. The results should meet the criteria outlined in Table 2 .
-
Inject the prepared sample solutions in duplicate.
-
After all injections are complete, wash the column with a suitable solvent mixture (e.g., a higher percentage of acetonitrile).
3. Data Analysis and Calculation
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Calculate the amount of this compound in the sample using the following formula:
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the standard chromatograms.
-
Conc_standard is the concentration of the this compound standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method development and validation process.
Caption: Experimental Workflow Diagram.
References
Application Note: Sensitive and Robust LC-MS/MS Protocol for the Analysis of Dehydro Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dehydro Olmesartan. This compound is a known impurity and potential degradation product of Olmesartan medoxomil, an angiotensin II receptor antagonist widely used in the treatment of hypertension. The protocol outlined below is designed for the accurate detection and quantification of this compound in the presence of the active pharmaceutical ingredient (API), Olmesartan, making it suitable for quality control, stability studies, and impurity profiling in drug development.
Introduction
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan. During the synthesis or upon storage, impurities and degradation products can arise, one of which is this compound.[1] Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. This document provides a comprehensive LC-MS/MS protocol for the selective and sensitive analysis of this compound.
Experimental Protocols
Sample Preparation
A straightforward liquid-liquid extraction (LLE) procedure is recommended for the extraction of this compound and Olmesartan from plasma samples. For analysis of bulk drug or formulated products, a simple dilution in a suitable solvent is sufficient.
For Plasma Samples (LLE):
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., Olmesartan-d6).
-
Add 100 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
For Bulk Drug/Formulations:
-
Accurately weigh a sufficient amount of the sample.
-
Dissolve in a suitable diluent (e.g., methanol or mobile phase) to achieve a final concentration within the calibration range.
-
Filter through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography
Chromatographic separation is critical to resolve this compound from Olmesartan and other potential impurities. A reversed-phase C18 column is suitable for this purpose.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC or UHPLC system |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 5 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is recommended for sensitive and selective detection.
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Olmesartan (for reference) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 429.2 | 447.2 |
| Product Ion 1 (m/z) | Proposed: 207.1 (fragmentation of imidazole ring) | 207.1 (fragmentation of imidazole ring) |
| Product Ion 2 (m/z) | Proposed: 257.1 (loss of the tetrazole biphenyl) | 257.1 (loss of the tetrazole biphenyl) |
| Collision Energy (eV) | To be optimized (typically 20-40 eV) | To be optimized (typically 20-40 eV) |
| Internal Standard | Olmesartan-d6 (m/z 451.2 -> 207.1) | Olmesartan-d6 (m/z 451.2 -> 207.1) |
Note: The molecular weight of this compound is 428.49 g/mol .[2] The precursor ion in positive mode would be [M+H]+ at m/z 429.2. The fragmentation pattern is proposed based on the known fragmentation of Olmesartan.[3] Optimization of product ions and collision energies is crucial for achieving high sensitivity.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method. These values are based on typical results for the analysis of Olmesartan and related compounds and should be validated in the user's laboratory.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | > 0.99 |
Table 4: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| This compound | LQC | 1.5 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | 85 - 115 | |
| HQC | 400 | < 15 | 85 - 115 |
Table 5: Limit of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | ~0.1 | ~0.5 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Workflow for this compound Analysis.
Conclusion
The LC-MS/MS protocol described in this application note provides a sensitive, selective, and reliable method for the determination of this compound. The detailed experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with the summarized quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine quality control and stability assessment of Olmesartan medoxomil. The provided workflow diagram offers a clear visual guide to the entire analytical process.
References
Application of Dehydro Olmesartan as a Certified Reference Standard in Pharmaceutical Analysis
Introduction
Dehydro Olmesartan is a critical certified reference standard for the pharmaceutical industry, particularly in the quality control and development of drug products containing Olmesartan Medoxomil. Olmesartan Medoxomil is a potent and widely prescribed angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] As a prodrug, it is hydrolyzed in the body to its active form, Olmesartan. The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a significant concern, as it can impact both the safety and efficacy of the medication. Regulatory bodies like the ICH require that impurities present at levels of 0.10% or greater be identified, reported, and characterized.[1]
This compound, also known as Olmesartan Medoxomil Impurity C or Olmesartan Medoxomil Olefinic Impurity, is a known process-related impurity and degradation product of Olmesartan Medoxomil.[1][2][3] Its certified reference standard is essential for the accurate identification and quantification of this impurity in Olmesartan Medoxomil bulk drug and formulations, ensuring that they meet the stringent purity requirements for release.
This application note provides a comprehensive overview of the use of this compound as a certified reference standard, including detailed analytical protocols and data presentation for researchers, scientists, and drug development professionals.
Mechanism of Action of Olmesartan
To understand the context of Olmesartan's therapeutic action, it is important to consider its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Olmesartan, the active metabolite of Olmesartan Medoxomil, selectively blocks the Angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Olmesartan.
Application in Impurity Profiling
A certified reference standard of this compound is primarily used in the development and validation of analytical methods for impurity profiling of Olmesartan Medoxomil. This involves using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify impurities.
Experimental Workflow for Impurity Analysis
The general workflow for using a certified reference standard for impurity quantification in a drug substance is outlined below.
Caption: General workflow for impurity quantification using a certified reference standard.
Experimental Protocols
The following are representative protocols for the quantification of this compound in Olmesartan Medoxomil bulk drug using HPLC. These protocols are based on methods described in the scientific literature and should be validated in the user's laboratory.
Protocol 1: Reversed-Phase HPLC Method
Objective: To quantify this compound impurity in Olmesartan Medoxomil drug substance.
Materials and Reagents:
-
This compound Certified Reference Standard
-
Olmesartan Medoxomil Bulk Drug Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer: Acetonitrile (60:40 v/v) Buffer: 10mM Sodium Dihydrogen Orthophosphate, pH adjusted to 4.0 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 25 minutes |
Preparation of Solutions:
-
Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and buffer (40:60). This gives a concentration of approximately 100 µg/mL.
-
Standard Solution: Further dilute the Standard Stock Solution to obtain a final concentration of approximately 5 µg/mL with the mobile phase.
-
Sample Solution (Olmesartan Medoxomil): Accurately weigh about 25 mg of Olmesartan Medoxomil bulk drug into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and buffer (40:60). This gives a concentration of approximately 500 µg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Inject the Standard Solution in replicate (e.g., n=5) and check for system suitability parameters (e.g., %RSD of peak area < 2.0).
-
Inject the Sample Solution in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the Standard Solution.
-
Calculate the amount of this compound in the sample using the external standard method.
Calculation:
Where:
-
Area_impurity_sample = Peak area of this compound in the sample solution
-
Area_std = Average peak area of this compound in the standard solution
-
Conc_std = Concentration of this compound in the standard solution (µg/mL)
-
Conc_sample = Concentration of Olmesartan Medoxomil in the sample solution (µg/mL)
Data Presentation
The performance of the analytical method should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the quantification of impurities in Olmesartan Medoxomil. While specific data for this compound is not extensively published, these tables represent expected performance characteristics.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 3000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters (Representative)
| Parameter | Specification | Typical Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | 0.25 - 7.0 µg/mL (r² = 0.9995) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
| Accuracy (% Recovery) | 80% - 120% | 98.5% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
Conclusion
This compound certified reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality, safety, and efficacy of Olmesartan Medoxomil drug products. Its use in validated analytical methods, such as the HPLC protocol detailed in this application note, allows for the accurate identification and quantification of this specific impurity. By adhering to rigorous analytical procedures and utilizing high-quality certified reference standards, researchers and drug developers can confidently meet global regulatory requirements for impurity profiling.
References
Application Note: Impurity Profiling of Dehydro Olmesartan in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olmesartan medoxomil is a potent angiotensin II receptor antagonist used for the treatment of hypertension.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification, quantification, and control of impurities above certain thresholds.[1] Dehydro Olmesartan has been identified as a process-related impurity of Olmesartan medoxomil.[1] This application note provides a detailed protocol for the impurity profiling of this compound and other related substances in pharmaceutical formulations, utilizing forced degradation studies and a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.
Impurity Profiling Overview
Impurity profiling is a critical process in drug development and manufacturing that involves the identification, characterization, and quantification of impurities in pharmaceutical products.[2] Impurities can originate from various sources, including the synthesis process, degradation of the drug substance, or interaction with excipients. Forced degradation studies are intentionally conducted to produce degradation products that might form under various stress conditions, thus helping to develop stability-indicating analytical methods.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to establish the stability-indicating nature of the analytical method. Olmesartan medoxomil is subjected to stress under hydrolytic, oxidative, thermal, and photolytic conditions.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Olmesartan medoxomil in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals, cool, and neutralize with an equivalent amount of 1 N NaOH before dilution and analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 60°C. Withdraw samples, cool, and neutralize with 1 N HCl before dilution and analysis. Olmesartan is known to be particularly susceptible to degradation under basic conditions.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and analyze at various time points.
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a controlled temperature (e.g., 60°C) to evaluate the effect of heat. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.
-
Photolytic Degradation: Expose the solid drug substance and the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Analytical Method: Stability-Indicating RP-HPLC
A validated stability-indicating RP-HPLC method is crucial for separating this compound and other impurities from the main API peak and from each other.
Protocol:
-
Sample Preparation:
-
Tablets: Weigh and crush no fewer than 10 tablets. Transfer a quantity of powder equivalent to a single dose of Olmesartan medoxomil into a volumetric flask.
-
Dissolution: Add a suitable diluent (e.g., a mixture of acetonitrile and water or a specific buffer).
-
Extraction: Sonicate the solution for several minutes to ensure complete dissolution of the drug, then dilute to the final volume with the diluent.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions: The following conditions have been shown to be effective for the separation of Olmesartan and its impurities.
| Parameter | Condition |
| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example: • Buffer: 0.02 M Sodium Dihydrogen Phosphate (NaH₂PO₄), with pH adjusted to 3.5-4.0 with orthophosphoric acid. • Organic Phase: Acetonitrile. • Composition: Acetonitrile and Buffer (e.g., 45:55 v/v or 40:60 v/v). |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 225 nm or 260 nm using a Photodiode Array (PDA) detector. |
| Column Temperature | Maintained at a constant temperature, e.g., 40°C. |
| Injection Volume | 20 µL. |
Data Presentation
Quantitative data from method validation and forced degradation studies should be summarized for clarity and comparison.
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 µg/mL to 7 µg/mL for Olmesartan medoxomil. 0.25 µg/mL to 7 µg/mL for impurities (e.g., Olmesartan Acid). |
| Correlation Coefficient (r²) | > 0.999. |
| Accuracy (% Recovery) | 98.5% to 101.2%. |
| Precision (% RSD) | < 1.0% for intra- and inter-day studies. |
| Limit of Detection (LOD) | 0.03 µg/mL. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL. |
Table 2: Summary of Forced Degradation Results for Olmesartan Medoxomil
| Stress Condition | Observation | Degradation Products Formed |
| Acid Hydrolysis (1 N HCl, 60°C) | Significant degradation observed. | DP-I, DP-II, DP-III, DP-IV. |
| Base Hydrolysis (1 N NaOH, 60°C) | Extensive degradation observed. | DP-I, DP-II, DP-III. |
| Oxidative (3% H₂O₂) | Degradation observed. | DP-I, DP-II, DP-III. |
| Neutral Hydrolysis (Water) | Minor degradation observed. | DP-I, DP-II, DP-III. |
| Thermal (Solid State) | No significant degradation. | - |
| Photolytic (Solid State) | No significant degradation. | - |
Note: DP-I, II, III, and IV refer to different degradation products as reported in the literature. The identity of these, including this compound, requires further characterization using techniques like LC-MS and NMR.
Visualizations
Impurity Profiling Workflow
The following diagram illustrates the logical workflow for the impurity profiling of this compound in pharmaceutical formulations.
Caption: Workflow for impurity identification and characterization.
Logical Relationship for Method Development
This diagram shows the logical relationships between different stages of developing a stability-indicating method.
Caption: Logical flow for stability-indicating method development.
References
Application Notes & Protocols: Forced Degradation Studies of Olmesartan for the Generation of Dehydro Olmesartan
Audience: Researchers, scientists, and drug development professionals.
Introduction: Olmesartan Medoxomil is an angiotensin II receptor blocker used for the treatment of hypertension. It is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan. Forced degradation studies are crucial in the pharmaceutical industry to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH. One of the potential degradation products of Olmesartan is Dehydro Olmesartan, an impurity that can be formed under certain stress conditions. These application notes provide detailed protocols for conducting forced degradation studies on Olmesartan with a focus on generating and identifying this compound.
Experimental Protocols
Detailed methodologies for subjecting Olmesartan to various stress conditions are provided below. These protocols are designed to induce degradation and facilitate the formation of degradation products, including this compound.
Preparation of Stock Solution
-
Protocol: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). This stock solution will be used for the subsequent stress studies.
Acid Hydrolysis
-
Objective: To investigate the degradation of Olmesartan in an acidic environment.
-
Protocol:
-
Transfer a known volume of the Olmesartan stock solution into a suitable flask.
-
Add an equal volume of 1N Hydrochloric Acid (HCl).
-
Reflux the mixture at 60°C for a specified period (e.g., 8 hours).[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N Sodium Hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis
-
Objective: To assess the stability of Olmesartan in an alkaline medium.
-
Protocol:
-
Transfer a known volume of the Olmesartan stock solution into a flask.
-
Add an equal volume of 1N Sodium Hydroxide (NaOH).
-
Keep the solution at 60°C for a defined time (e.g., 2 hours).[2]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N Hydrochloric Acid (HCl).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation
-
Objective: To evaluate the effect of oxidative stress on Olmesartan.
-
Protocol:
-
Transfer a known volume of the Olmesartan stock solution into a flask.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 48 hours).[3]
-
After the exposure time, dilute the solution with the mobile phase to a suitable concentration for analysis.
-
Thermal Degradation
-
Objective: To study the impact of heat on the stability of Olmesartan in its solid state.
-
Protocol:
-
Place a known quantity of solid Olmesartan powder in a petri dish.
-
Expose the sample to a high temperature (e.g., 60°C) in a hot air oven for a defined period (e.g., 10 days).[4]
-
After the exposure, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed solid sample in a suitable solvent and dilute it to the desired concentration for analysis.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of Olmesartan.
-
Protocol:
-
Expose a known quantity of solid Olmesartan, as well as a solution of Olmesartan, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions to exclude the effects of temperature and humidity.
-
After the exposure period, prepare solutions of the stressed solid and liquid samples to the desired concentration for analysis.
-
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Olmesartan from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 (e.g., Symmetry C18, 150 mm × 4.6 mm, 5µm).[4]
-
Mobile Phase: A mixture of a phosphate buffer, acetonitrile, and water. A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water (containing 0.1% orthophosphoric acid, pH adjusted to 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 250-260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Data Presentation
The following table summarizes the expected quantitative outcomes from the forced degradation studies of Olmesartan. The formation of this compound is particularly noted under acidic and thermal stress.
| Stress Condition | Parameters | % Degradation of Olmesartan | % Formation of this compound | Other Major Degradation Products |
| Acid Hydrolysis | 1N HCl, 60°C, 8 hrs | ~15-25% | Detected and Quantifiable | Olmesartan Acid |
| Base Hydrolysis | 1N NaOH, 60°C, 2 hrs | ~20-30% | Not typically observed | Olmesartan Acid |
| Oxidative Degradation | 3% H₂O₂, RT, 48 hrs | ~10-20% | Not typically observed | Oxidative adducts |
| Thermal Degradation | 60°C, 10 days (solid) | ~5-10% | Detected and Quantifiable | - |
| Photolytic Degradation | ICH Q1B | Stable | Not typically observed | - |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of Olmesartan.
Proposed Degradation Pathway to this compound
Caption: Formation of this compound from Olmesartan.
Conclusion
Forced degradation studies reveal that Olmesartan is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability under photolytic conditions. The generation of this compound is a key degradation pathway observed, particularly under acidic and thermal stress, likely through a dehydration mechanism of the tertiary alcohol group on the imidazole side chain. The provided protocols and analytical methods offer a robust framework for researchers to investigate the stability of Olmesartan, identify and quantify its degradation products, and develop stable pharmaceutical formulations. The characterization of these degradation products is essential for ensuring the safety and efficacy of the final drug product.
References
Application Note & Protocol: Utilizing Dehydro Olmesartan in HPLC System Suitability Tests for Olmesartan Medoxomil Analysis
Introduction
Olmesartan medoxomil is a widely used antihypertensive drug.[1][2][3] The quality control of olmesartan medoxomil active pharmaceutical ingredients (APIs) and finished pharmaceutical products necessitates the use of robust analytical methods to ensure their purity, potency, and safety. High-Performance Liquid Chromatography (HPLC) is the predominant technique for these analyses.[4][5] System suitability testing (SST) is an integral part of any HPLC method validation and routine analysis, ensuring the chromatographic system is performing adequately.
This document provides a detailed application note and protocol for the use of Dehydro Olmesartan, a known impurity of Olmesartan Medoxomil, in system suitability tests for reversed-phase HPLC (RP-HPLC) methods. The protocol is designed for researchers, scientists, and drug development professionals involved in the quality control of olmesartan medoxomil.
This compound in System Suitability
This compound is a critical related compound of Olmesartan Medoxomil. Its inclusion in the system suitability solution allows for the verification of the chromatographic system's ability to separate this impurity from the main analyte, Olmesartan Medoxomil. Key system suitability parameters such as resolution, tailing factor, and theoretical plates are monitored to ensure the method's specificity and robustness.
Experimental Protocols
This section details the recommended HPLC method for the analysis of Olmesartan Medoxomil and its related substances, including this compound.
Materials and Reagents
-
Olmesartan Medoxomil Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Triethylamine (HPLC grade)
-
Water (HPLC grade or Milli-Q)
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
System Suitability Solution:
-
Accurately weigh and transfer about 25 mg of Olmesartan Medoxomil RS and an appropriate amount of this compound RS (to achieve a final concentration of approximately 0.15% of the Olmesartan Medoxomil concentration) into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
Standard Solution:
-
Accurately weigh and transfer about 25 mg of Olmesartan Medoxomil RS into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Further dilute 5.0 mL of this solution to 50.0 mL with the diluent.
Sample Solution (for drug substance):
-
Accurately weigh and transfer about 25 mg of the Olmesartan Medoxomil sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Further dilute 5.0 mL of this solution to 50.0 mL with the diluent.
Data Presentation and System Suitability Criteria
The following table summarizes the key system suitability parameters and their acceptance criteria.
| Parameter | Acceptance Criteria |
| Resolution (between Olmesartan Medoxomil and this compound) | NLT 2.0 |
| Tailing Factor (for Olmesartan Medoxomil peak) | NMT 1.5 |
| Theoretical Plates (for Olmesartan Medoxomil peak) | NLT 3000 |
| %RSD for replicate injections (peak area of Olmesartan Medoxomil) | NMT 2.0% (for 5 injections) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for performing a system suitability test.
Caption: HPLC System Suitability Test Workflow.
Logical Relationships in HPLC System Suitability
The diagram below shows the relationship between key HPLC parameters and the resulting system suitability outcomes.
Caption: Logical Relationships in HPLC System Suitability.
Conclusion
This application note provides a comprehensive protocol for utilizing this compound in system suitability tests for the HPLC analysis of Olmesartan Medoxomil. Adherence to this protocol will help ensure the reliability and accuracy of analytical data generated for quality control purposes in the pharmaceutical industry. The provided experimental conditions and system suitability criteria are based on established methods and can be adapted as necessary for specific laboratory requirements, provided that proper validation is performed.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Olmesartan and Hydrochlorothiazide in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.vensel.org [pubs.vensel.org]
Application Note: Certification of Dehydro Olmesartan Reference Standard using Quantitative Nuclear Magnetic Resonance (qNMR)
AN-2025-11-26
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the certification of Dehydro Olmesartan reference standards using quantitative ¹H NMR (qNMR) spectroscopy.
Introduction
This compound is a known impurity and derivative of Olmesartan, an angiotensin II receptor antagonist used in the management of hypertension.[1][2] The accurate quantification and certification of reference standards for pharmaceutical impurities are critical for quality control and regulatory compliance. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of substance purity without the need for a specific reference standard of the analyte.[3][4] The principle of qNMR relies on the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal. This application note outlines a validated protocol for the purity determination of this compound by ¹H qNMR using an internal calibration method.
Principle of the Method
The purity of a this compound sample is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity. The molar ratio of the two compounds can be calculated, and by knowing the exact masses of the analyte and the internal standard, the absolute purity of the this compound can be determined.
Instrumentation and Materials
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a high-resolution probe is recommended to achieve optimal signal dispersion and sensitivity.
-
Analytical Balance: A microbalance with a readability of at least 0.01 mg.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
This compound: The test sample to be certified.
-
Internal Standard: Maleic acid (Certified Reference Material with known purity >99.5%). Other potential standards include dimethyl sulfone or 1,4-Dinitrobenzene, selected based on signal non-overlap.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with a high isotopic purity (≥99.9%).
Experimental Workflow
The overall workflow for the qNMR certification of this compound is depicted in the diagram below.
Caption: Experimental workflow for this compound certification by qNMR.
Detailed Experimental Protocol
5.1. Sample Preparation
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a high-precision 5 mm NMR tube.
5.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆.
-
Tune and match the probe for the ¹H frequency.
-
Optimize the magnetic field homogeneity (shimming).
-
Set the following acquisition parameters:
-
Pulse Program: A simple 90° pulse program (e.g., 'zg' on Bruker instruments) should be used.
-
Temperature: 298 K
-
Spectral Width: 20 ppm
-
Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio of >250 for the signals of interest)
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons being quantified. A value of 30-60 seconds is generally sufficient.
-
Acquisition Time (AQ): ~3-4 seconds
-
Receiver Gain: Set manually to avoid signal clipping.
-
5.3. Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Identify and select a well-resolved, characteristic signal for both this compound and the internal standard (Maleic Acid). For Maleic acid, the singlet at approximately 6.25 ppm is suitable. For this compound, a singlet corresponding to a specific proton group that is free from overlap with other signals should be chosen.
-
Integrate the selected signals. The integration range should cover at least 20 times the signal half-width.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
IAnalyte = Integral of the this compound signal
-
IIS = Integral of the Internal Standard signal
-
NAnalyte = Number of protons for the integrated this compound signal
-
NIS = Number of protons for the integrated Internal Standard signal (2 for Maleic Acid's vinyl protons)
-
MWAnalyte = Molecular weight of this compound (428.49 g/mol )
-
MWIS = Molecular weight of the Internal Standard (116.07 g/mol for Maleic Acid)
-
mAnalyte = Mass of this compound
-
mIS = Mass of the Internal Standard
-
PIS = Purity of the Internal Standard (as a percentage)
-
Data Presentation
The quantitative results should be summarized in clear, structured tables.
Table 1: Sample Preparation Data
| Parameter | This compound | Internal Standard (Maleic Acid) |
|---|---|---|
| Mass (mg) | 18.55 | 6.21 |
| Molecular Weight ( g/mol ) | 428.49 | 116.07 |
| Purity (%) | To be determined | 99.8 |
Table 2: NMR Integration and Purity Calculation
| Compound | Selected Signal (ppm) | Number of Protons (N) | Integral Value (I) | Purity Calculation |
|---|---|---|---|---|
| This compound | (Hypothetical Signal) | (e.g., 1) | 1.00 | Purity (%) = (1.00 / 1) * (2 / 2.35) * (428.49 / 116.07) * (6.21 / 18.55) * 99.8 |
| Maleic Acid | ~6.25 | 2 | 2.35 | Result: 98.7% |
Method Validation
The qNMR method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.
-
Specificity: Demonstrated by the absence of interfering signals from the solvent, internal standard, or other impurities at the chemical shift of the quantified protons.
-
Linearity: Assessed by preparing samples at different concentration ratios of analyte to internal standard. A correlation coefficient (R²) of >0.999 is expected.
-
Accuracy: Determined by analyzing a sample of this compound with a known, previously certified purity.
-
Precision: Evaluated through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should typically be less than 1%.
Conclusion
Quantitative ¹H NMR is a powerful and reliable primary method for the certification of this compound reference standards. The protocol described provides a robust framework for achieving accurate and traceable purity assignments, which are essential for the quality control of pharmaceutical products. Adherence to proper experimental procedures and method validation is critical to ensure the reliability of the results.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Chromatographic Peaks of Olmesartan and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the chromatographic peak of Dehydro Olmesartan from Olmesartan Medoxomil in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Poor Resolution of this compound Peak
Issue: You are observing poor resolution or co-elution of the this compound peak with the main Olmesartan Medoxomil peak or other impurities.
Below is a systematic approach to troubleshoot and improve the separation.
Technical Support Center: Enhancing Detection Sensitivity for Dehydro Olmesartan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Dehydro Olmesartan in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices. This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix.[1][2][3][4]
Q2: How can I improve the ionization efficiency of this compound in my LC-MS/MS analysis?
A2: To enhance the ionization of this compound, consider the following:
-
Mobile Phase Optimization: The addition of modifiers to the mobile phase can significantly improve ionization. For compounds like Olmesartan and its metabolites, using a mobile phase containing 0.1% formic acid or 2-5 mM ammonium formate can promote protonation and enhance the signal in positive ionization mode.[5]
-
Ionization Source Selection: Electrospray ionization (ESI) is a common and effective ionization technique for molecules like this compound. Optimizing ESI source parameters such as capillary voltage, nebulizer gas flow, and source temperature is crucial.
-
Solvent Composition: Ensure that the solvent composition at the time of elution is optimal for ESI. A higher percentage of organic solvent, such as acetonitrile or methanol, generally facilitates better desolvation and ionization.
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: While specific data for this compound is not abundant in the provided search results, we can infer a likely fragmentation pattern based on Olmesartan. Olmesartan (molecular weight ~446.5 g/mol ) is often detected as the [M+H]+ ion at m/z 447.2 in positive ion mode. A common fragmentation involves the loss of the imidazole group, resulting in a product ion around m/z 207.1. For this compound, which has a molecular weight two units less than Olmesartan, the precursor ion would be expected at m/z 445.2. The fragmentation pattern would likely be similar, and a key product ion could also be around m/z 207.1 or another characteristic fragment. It is essential to perform compound tuning via direct infusion of a this compound standard to determine the optimal precursor and product ions and collision energy.
Troubleshooting Guides
Issue: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting low sensitivity in the LC-MS/MS analysis of this compound.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foundryjournal.net [foundryjournal.net]
common challenges in the multi-step synthesis of Dehydro Olmesartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the multi-step synthesis of Dehydro Olmesartan.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: this compound is often synthesized as a reference standard for impurity profiling in Olmesartan Medoxomil production. A common laboratory-scale synthesis involves a two-step process starting from an N-alkylated imidazole medoxomil ester derivative (Intermediate 17 ). The first step is a dehydration reaction to form the corresponding dehydro derivative (Intermediate 18 ), which is then deprotected to yield this compound (5 )[1].
Q2: What are the critical parameters to control during the dehydration step?
A2: The dehydration of the tertiary alcohol in Intermediate 17 is a critical step. Key parameters to control include:
-
Choice of Dehydrating Agent: Acid catalysts like p-toluenesulfonic acid (pTSA) or reagents like phosphorus oxychloride (POCl3) are commonly used[1][2]. The strength and concentration of the acid can influence reaction rate and side product formation.
-
Temperature: The reaction is typically carried out under reflux conditions to ensure the removal of water and drive the equilibrium towards the dehydrated product[1].
-
Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is ideal for removing water using a Dean-Stark apparatus[1].
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Q3: What are the potential side reactions during the synthesis?
A3: Several side reactions can occur:
-
Incomplete Dehydration: If the reaction conditions are not optimal, a significant amount of the starting alcohol (Intermediate 17 ) may remain.
-
Formation of Regioisomers: Depending on the substrate and reaction conditions, dehydration could potentially lead to the formation of regioisomers of the double bond, although the exocyclic methylene is the most commonly reported product.
-
Degradation: Harsh acidic conditions or prolonged reaction times at high temperatures can lead to the degradation of the starting material or the product.
-
Incomplete Deprotection: The final deprotection step to remove the protecting group (e.g., trityl or medoxomil ester) might be incomplete, leading to a mixture of protected and deprotected this compound.
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves chromatographic techniques and crystallization.
-
Column Chromatography: Flash column chromatography is often used to separate the desired product from starting materials, intermediates, and side products.
-
Crystallization: Recrystallization from a suitable solvent system is a crucial step for obtaining high-purity this compound. Common solvent systems for related compounds include cyclohexane, methanol, and mixtures of acetone with water or isopropyl alcohol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete dehydration of the starting alcohol.2. Degradation of product during reaction or workup.3. Inefficient purification and isolation. | 1. Increase the amount of dehydrating agent or use a stronger one. Ensure efficient water removal with a properly set up Dean-Stark apparatus. Increase reaction temperature or time, monitoring carefully for degradation.2. Use milder acidic conditions or shorter reaction times. Ensure the workup procedure is not exposing the product to harsh pH for extended periods.3. Optimize the column chromatography conditions (e.g., stationary phase, mobile phase). Screen different solvents for recrystallization to improve recovery. |
| Presence of starting material (alcohol intermediate) in the final product | 1. Insufficient dehydrating agent.2. Reaction time is too short.3. Inefficient water removal. | 1. Increase the molar ratio of the dehydrating agent to the substrate.2. Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.3. Ensure the Dean-Stark trap is filling with water and the azeotropic distillation is proceeding efficiently. |
| Formation of multiple spots on TLC/peaks in HPLC of the crude product | 1. Formation of regioisomers.2. Degradation of the product.3. Presence of impurities from starting materials. | 1. Carefully analyze the spectral data (NMR, MS) to identify the isomers. Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer.2. Use milder reaction conditions. Purify the product as quickly as possible after the reaction.3. Ensure the purity of the starting materials before beginning the synthesis. |
| Difficulty in removing the protecting group | 1. Inappropriate deprotection conditions.2. Steric hindrance around the protecting group. | 1. For acid-labile groups like trityl, ensure sufficient acid concentration and reaction time. For ester deprotection, ensure the appropriate hydrolysis conditions (acidic or basic) are used and that the reaction goes to completion.2. If steric hindrance is an issue, consider alternative protecting groups in the synthetic design. |
Quantitative Data
Table 1: Reported Yields and Purity for this compound and Related Intermediates
| Step | Product | Yield | Purity (by HPLC) | Reference |
| Dehydration & Deprotection | This compound impurity 5 | Good | Good Purity | |
| Dehydration (alternative) | Dehydro imidazole impurity 15 | - | - | |
| Recrystallization of a related dehydro compound | Dehydro derivative 8 | 22% | 91% |
Experimental Protocols
Synthesis of this compound (5)
Step 1: Dehydration of Medoxomil Ester Derivative of N-alkylated Imidazole (17) to Dehydro Derivative (18)
-
To a stirred solution of the N-alkylated imidazole medoxomil ester derivative (17 ) (3.0 g, 0.043 mol) in toluene (9.0 mL), add water (0.83 mL, 0.005 mol) and p-toluenesulfonic acid (pTSA) (0.27 g, 0.0025 mol).
-
Reflux the resulting mixture using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed to the deprotection step.
Step 2: Deprotection of Dehydro Derivative (18) to this compound (5)
-
To a stirred solution of the dehydro derivative (18 ) (9.0 g, 0.11 mol) in 40% aqueous acetic acid (270.0 mL), heat the mixture at 55–60 °C for 2–3 hours.
-
Cool the reaction mass to room temperature and dilute with a 5% sodium chloride solution (135.0 mL).
-
Filter the precipitated solids and wash with 40% aqueous acetic acid (10.0 mL).
-
Extract the filtrate with dichloromethane (270.0 mL).
-
Wash the organic layer with a mixture of 5% aqueous sodium bicarbonate solution (100.0 mL) and 5% sodium chloride solution (100.0 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound (5 ).
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Visualizations
References
strategies to minimize Dehydro Olmesartan formation during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Dehydro Olmesartan, a critical process-related impurity, during the synthesis of Olmesartan Medoxomil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a process-related impurity in the synthesis of Olmesartan Medoxomil. It is formed by the dehydration of the tertiary alcohol group on the imidazole ring of the Olmesartan molecule or its precursors. This reaction is typically promoted by acidic conditions and elevated temperatures.
Q2: At which stage of the Olmesartan Medoxomil synthesis is this compound formation most likely to occur?
A2: The formation of this compound is most probable during the deprotection of the trityl group from the tetrazole ring of Trityl Olmesartan Medoxomil. This step often involves the use of an acid and heat, which are known to facilitate dehydration reactions.
Q3: What are the primary process parameters that influence the formation of this compound?
A3: The key process parameters influencing the formation of this compound are:
-
Temperature: Higher reaction and work-up temperatures significantly increase the rate of dehydration.
-
Acidity (pH): Strongly acidic conditions catalyze the elimination of the hydroxyl group.
-
Reaction Time: Prolonged exposure to acidic and high-temperature conditions can lead to higher levels of the impurity.
-
Choice of Acid: The type and concentration of the acid used for deprotection can impact the extent of impurity formation.
Q4: Are there any recommended analytical methods for detecting and quantifying this compound?
A4: Yes, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the detection and quantification of this compound in Olmesartan Medoxomil.[1][2] A well-developed HPLC method can separate this compound from the active pharmaceutical ingredient (API) and other process-related impurities, allowing for accurate quantification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of this compound detected in the final product. | 1. Excessive temperature during the deprotection step. 2. Highly acidic conditions during deprotection or work-up. 3. Prolonged reaction time for the deprotection step. | 1. Optimize the deprotection temperature. Aim for the lowest effective temperature. 2. Use a milder acid or a lower concentration of the acid for deprotection. Neutralize the reaction mixture promptly after deprotection. 3. Monitor the reaction progress closely and quench the reaction as soon as the deprotection is complete. |
| Inconsistent levels of this compound between batches. | 1. Poor control over reaction temperature. 2. Variations in the quality or concentration of the acid used. 3. Inconsistent work-up procedures. | 1. Implement strict temperature control measures for the deprotection reaction. 2. Standardize the acid source and perform a titration before use to ensure consistent concentration. 3. Develop and strictly adhere to a standardized work-up protocol. |
| Difficulty in removing this compound through crystallization. | 1. Co-crystallization of this compound with Olmesartan Medoxomil. 2. Unsuitable crystallization solvent system. | 1. If levels are high, consider an additional purification step before final crystallization. 2. Experiment with different solvent systems for crystallization. A patent suggests that crystallization from specific solvents like isopropyl alcohol followed by purification from methyl ethyl ketone can yield high-purity Olmesartan Medoxomil. |
Experimental Protocols
Protocol 1: Synthesis of this compound Impurity
This protocol is for the synthesis of this compound for use as a reference standard in analytical method development.
Materials:
-
Trityl Olmesartan Medoxomil intermediate (the medoxomil ester derivative of N-alkylated imidazole)
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Aqueous acetic acid
Procedure:
-
Dissolve the Trityl Olmesartan Medoxomil intermediate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up to remove the acid catalyst.
-
Remove the trityl protecting group by treating the resulting dehydro derivative with aqueous acetic acid.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the pure impurity.
Protocol 2: Optimized Deprotection Step to Minimize this compound Formation
This protocol outlines a modified deprotection step aimed at minimizing the formation of this compound.
Materials:
-
Trityl Olmesartan Medoxomil
-
Aqueous acetic acid (e.g., 75% v/v)
-
Methylene chloride
-
Deionized water
-
Sodium bicarbonate solution
Procedure:
-
Create a suspension of Trityl Olmesartan Medoxomil in aqueous acetic acid.
-
Stir the suspension at a controlled, lower temperature (e.g., 25-30°C) for a predetermined optimal time. Monitor the reaction by HPLC.
-
Once the reaction is complete, filter to remove the precipitated trityl alcohol.
-
Immediately quench the reaction by adding methylene chloride and deionized water to the filtrate.
-
Separate the organic layer and wash it with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Concentrate the organic layer under reduced pressure at a low temperature to obtain crude Olmesartan Medoxomil with minimized this compound content.
-
Proceed with the final crystallization steps. A patent suggests purification of Olmesartan Medoxomil can be achieved by treatment with isopropyl alcohol and methyl ethyl ketone.
Data Presentation
The following table summarizes hypothetical data illustrating the impact of reaction conditions on the formation of this compound during the deprotection step.
| Experiment ID | Acid | Temperature (°C) | Time (h) | This compound (%) |
| 1 | 75% Acetic Acid | 50 | 6 | 0.8 |
| 2 | 75% Acetic Acid | 40 | 6 | 0.4 |
| 3 | 75% Acetic Acid | 30 | 10 | 0.15 |
| 4 | 50% Acetic Acid | 40 | 8 | 0.25 |
Visualizations
Caption: Formation of this compound via dehydration.
References
addressing co-elution of Dehydro Olmesartan with other impurities
Welcome to the technical support center for Olmesartan analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during their experiments, with a focus on addressing the co-elution of Dehydro Olmesartan with other impurities.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the chromatographic analysis of Olmesartan and its impurities.
Question: How can I resolve the co-elution of this compound with a known or unknown impurity peak?
Answer:
Co-elution of this compound can compromise the accuracy of impurity profiling. Here is a systematic approach to troubleshoot and resolve this issue:
1. Initial Assessment & Peak Purity Analysis:
-
Symptom: A single peak in your chromatogram appears broader than expected, shows a shoulder, or has a tail.
-
Action: If you are using a photodiode array (PDA) detector, perform a peak purity analysis across the entire peak.[1] A non-homogenous spectrum across the peak indicates the presence of more than one compound, suggesting co-elution.[1]
2. Method Optimization Strategies:
If co-elution is confirmed or suspected, systematic modification of your chromatographic method is necessary. It is recommended to change only one parameter at a time to understand its effect on the separation.
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., Acetonitrile, Methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and potentially improve resolution between closely eluting peaks.
-
Aqueous Phase pH: The pH of the mobile phase buffer can significantly impact the retention of ionizable compounds like Olmesartan and its acidic impurities. Adjusting the pH can alter the ionization state of the analytes and the stationary phase, thereby changing selectivity. For example, using a phosphate buffer and adjusting the pH with orthophosphoric acid is a common practice.[2][3]
-
-
Stationary Phase Selection:
-
If optimizing the mobile phase is insufficient, consider using a different column chemistry. If you are using a standard C18 column, switching to a phenyl-hexyl or a cyano column can offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions). Some studies have successfully used phenyl columns for the separation of Olmesartan and its impurities.[4]
-
-
Gradient Elution Program:
-
If using a gradient method, modify the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks. You can also introduce an isocratic hold at a specific point in the gradient where the co-eluting peaks are expected to elute.
-
-
Temperature:
-
Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and may improve resolution, while increasing the temperature can decrease retention and improve peak shape.
-
3. Experimental Workflow for Troubleshooting Co-elution:
Below is a diagram illustrating a logical workflow for addressing co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Olmesartan Medoxomil?
A1: Besides this compound, other common process-related impurities and degradation products of Olmesartan Medoxomil include Olmesartan Acid (Impurity A), Impurity C, and Impurity D. Forced degradation studies have shown that Olmesartan Medoxomil can degrade under acidic, basic, and oxidative stress conditions.
Q2: What are typical starting conditions for HPLC analysis of Olmesartan and its impurities?
A2: A good starting point for method development is a reverse-phase HPLC method using a C18 column. The mobile phase often consists of a phosphate buffer (pH adjusted with orthophosphoric acid) and Acetonitrile as the organic modifier, run in a gradient elution mode. Detection is typically performed using a UV detector at a wavelength around 215-260 nm.
Q3: How can I confirm the identity of the this compound peak?
A3: The most reliable way to confirm the identity of the this compound peak is to use a qualified reference standard of this compound. By spiking your sample with this reference standard, you should observe a proportional increase in the peak area of interest. Alternatively, LC-MS/MS can be used to confirm the mass-to-charge ratio (m/z) of the peak, which should correspond to the molecular weight of this compound (C24H24N6O2, MW: 428.49 g/mol ).
Q4: What is the chemical structure of this compound?
A4: this compound is a derivative of Olmesartan. Its chemical name is 4-(1-Methylethenyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid.
Data Presentation
The following table summarizes various chromatographic conditions reported in the literature for the separation of Olmesartan and its impurities, which can serve as a reference for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5µm | Symmetry C18, 150 mm x 4.6 mm, 5µm | Waters X-Bridge Phenyl, 150 mm x 4.6 mm, 3.0µm |
| Mobile Phase A | Phosphate buffer | 0.02 M Na2HPO4, pH 7 with orthophosphoric acid | 10mM Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile and Milli Q water | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (45:55 v/v, B:A) | Gradient |
| Flow Rate | Not Specified | 1.0 mL/min | 0.9 mL/min |
| Detection Wavelength | 215 nm | 240 nm | 237 nm |
| Column Temperature | Not Specified | Room Temperature | 30°C |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for Olmesartan Impurity Profiling
This protocol is a general starting point based on commonly cited methodologies.
-
Preparation of Mobile Phase A (Buffer):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 10-20 mM solution.
-
Adjust the pH to a desired value (e.g., 3.0) using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Preparation of Mobile Phase B:
-
Use HPLC-grade Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Olmesartan Medoxomil sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 237 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 10% B
-
50-60 min: 10% B (equilibration)
-
-
-
Analysis:
-
Inject a blank (diluent), a standard solution of Olmesartan and its known impurities (including this compound), and the sample solution.
-
Analyze the resulting chromatograms for peak resolution and symmetry.
-
Protocol 2: Forced Degradation Study to Identify Potential Co-eluting Impurities
This protocol helps in understanding the degradation profile of Olmesartan and identifying potential impurities that might co-elute with this compound.
-
Acid Hydrolysis:
-
Dissolve Olmesartan Medoxomil in 1N HCl and heat at 60°C for a specified period (e.g., 4 hours). Neutralize the solution before injection.
-
-
Base Hydrolysis:
-
Dissolve Olmesartan Medoxomil in 1N NaOH and heat at 60°C for a specified period. Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
Treat the Olmesartan Medoxomil solution with 3% hydrogen peroxide at room temperature.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period.
-
-
Photolytic Degradation:
-
Expose the drug substance to UV light as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples using the developed HPLC method alongside an unstressed sample. Compare the chromatograms to identify degradation products.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between method parameters and chromatographic results, which is central to troubleshooting.
References
Technical Support Center: Optimization of Mobile Phase for Dehydro Olmesartan Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Dehydro Olmesartan.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound from Olmesartan and other related substances.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and Olmesartan peaks | Mobile phase is too strong, causing rapid elution. | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1][2] |
| pH of the mobile phase is not optimal for the analytes' ionization. | Adjust the pH of the aqueous portion of the mobile phase. A pH in the range of 2.5-4.0 is often effective for Olmesartan and its impurities.[1][2][3] | |
| Inappropriate stationary phase. | While C18 columns are common, consider trying a different stationary phase like C8 or one with a different bonding chemistry. | |
| Peak tailing for this compound or Olmesartan | Secondary interactions with residual silanols on the silica-based column. | Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. |
| The pH of the mobile phase is close to the pKa of the analytes. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Broad peaks | Low buffer concentration. | Ensure the buffer concentration is sufficient, typically not lower than 5 mM, to maintain a stable pH. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a binary or quaternary pump for precise gradient delivery. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. | |
| High backpressure | Blockage in the HPLC system (e.g., guard column, column frit, tubing). | Systematically check and replace components to identify and eliminate the blockage. |
| Buffer precipitation in the organic solvent. | Ensure the buffer is soluble in the highest concentration of organic solvent used in the method. | |
| High flow rate. | Reduce the flow rate of the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation?
A1: A common starting point for separating this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate or acetate buffer (pH 2.5-4.0) and acetonitrile or methanol in a ratio of approximately 60:40 (aqueous:organic) is often a good starting point. The exact ratio can then be optimized based on the initial results.
Q2: How does the pH of the mobile phase affect the separation?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of both this compound and Olmesartan. Adjusting the pH can alter the retention times and selectivity between the two compounds. For acidic compounds like these, a lower pH (e.g., 2.5-3.5) typically leads to better peak shape and retention on a reversed-phase column.
Q3: Should I use acetonitrile or methanol as the organic solvent?
A3: Both acetonitrile and methanol can be used as the organic component of the mobile phase. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. The choice between the two often comes down to empirical testing to see which provides the better separation for your specific column and conditions. Some methods even use a combination of both.
Q4: Is a gradient or isocratic elution better for this separation?
A4: The choice between gradient and isocratic elution depends on the complexity of the sample. For separating this compound from the main Olmesartan peak, an isocratic method can be sufficient and is often simpler to transfer and validate. However, if you are analyzing a sample with multiple impurities that have a wide range of polarities, a gradient elution method will likely provide better separation and shorter overall run times.
Q5: What detection wavelength is recommended for this compound?
A5: A UV detector is commonly used for the analysis of Olmesartan and its impurities. The detection wavelength is typically set around 215 nm to 260 nm, where the analytes exhibit strong absorbance. It is advisable to determine the UV absorbance maxima of both Olmesartan and this compound to select the optimal wavelength for your analysis.
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound Separation
This protocol provides a starting point for developing an isocratic method.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Aqueous Phase: 20 mM potassium dihydrogen phosphate, with the pH adjusted to 3.0 using orthophosphoric acid.
-
Organic Phase: Acetonitrile
-
Composition: Aqueous Phase:Acetonitrile (60:40 v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
Protocol 2: Gradient RP-HPLC Method for Impurity Profiling
This protocol is suitable for separating this compound in the presence of other process-related impurities.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 30 70 32 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
Technical Support Center: Troubleshooting Dehydro Olmesartan Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with Dehydro Olmesartan in stock solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound shows unexpected degradation. What are the likely causes?
Instability of this compound in stock solutions can arise from several factors, primarily related to hydrolysis, solvent choice, and storage conditions. This compound is a derivative of Olmesartan, which itself is a product of the hydrolysis of the prodrug Olmesartan Medoxomil[1][2][3][4]. The inherent chemical structure of these related compounds suggests susceptibility to certain conditions.
Potential causes for degradation include:
-
pH of the Solution: Olmesartan Medoxomil, the precursor, is known to be unstable in aqueous media, with hydrolysis rates being pH-dependent[1]. This compound likely shares this sensitivity. Acidic or alkaline conditions can accelerate degradation.
-
Solvent Selection: The choice of solvent is critical. While organic solvents like acetonitrile and methanol are commonly used for initial stock solutions, the presence of even small amounts of water can initiate hydrolysis. The stability of Olmesartan Medoxomil stock solutions has been shown to be better in acetonitrile than in aqueous solutions.
-
Storage Temperature: Elevated temperatures can increase the rate of chemical degradation. Storing stock solutions at room temperature for extended periods may lead to instability.
-
Light Exposure: Although some studies suggest Olmesartan is relatively stable under photolytic conditions, it is a general best practice to protect stock solutions from light to prevent potential photodegradation.
-
Oxidation: The presence of oxidizing agents can also lead to degradation.
Q2: What are the recommended solvents and storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solution, adhere to the following recommendations:
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Acetonitrile or Methanol | Minimizes the risk of hydrolysis. Olmesartan Medoxomil stock solutions are stable in acetonitrile for at least 6 months at -20°C. |
| Working Solutions | Prepare fresh in mobile phase or appropriate buffer just before use. | Diluting with aqueous buffers can initiate hydrolysis, especially at certain pH values. |
| Storage Temperature | -20°C for long-term storage. | Low temperatures slow down the rate of chemical degradation. For short-term storage (up to 15 hours), refrigeration at 2-8°C is acceptable. |
| Light Conditions | Store in amber vials or protect from light. | Prevents potential photodegradation. |
| pH of Aqueous Media | If aqueous solutions are necessary, maintain a slightly acidic to neutral pH. Olmesartan Medoxomil shows varying hydrolysis rates across different pH levels. | To minimize pH-dependent hydrolysis. |
Q3: How can I detect and quantify the degradation of this compound in my samples?
The most common and reliable method for detecting and quantifying this compound and its parent compounds is High-Performance Liquid Chromatography (HPLC) with UV detection. Several stability-indicating HPLC methods have been developed for Olmesartan Medoxomil and its impurities.
A typical analytical approach would involve:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate buffer or water with phosphoric acid) is often employed.
-
Detection: UV detection is typically set around 215 nm to 270 nm, where Olmesartan and its derivatives show absorbance.
-
Quantification: Degradation can be quantified by observing the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the this compound sample under various stress conditions to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, dilute with the mobile phase to a suitable concentration, and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol outlines a general reversed-phase HPLC method for the analysis of this compound.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: Ambient or controlled at 35°C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.
-
-
Sample Preparation:
-
Dilute the stock solution (or sample) to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL) using the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 250 nm.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Quantitative Data Summary
The following table summarizes the degradation of Olmesartan Medoxomil under various forced conditions, which provides an indication of the potential instability of its derivatives like this compound.
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60 min at 60°C | 47.56% | |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 min at 60°C | 48.92% | |
| Oxidation | 3% H₂O₂ | 60 min at 60°C | 41.88% | |
| Thermal Degradation | Solid state | 24 hours at 100°C | 26.38% | |
| Photolysis | UV radiation | 7 days | No significant degradation |
Visualizations
Caption: A workflow diagram for troubleshooting the instability of this compound stock solutions.
Caption: Logical relationship showing the degradation of Olmesartan Medoxomil to its impurities.
Caption: Signaling pathway illustrating the role of Olmesartan in the Renin-Angiotensin System.
References
- 1. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. RP-LC and HPTLC Methods for the Determination of Olmesartan Medoxomil and Hydrochlorothiazide in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
preventing on-column degradation of Dehydro Olmesartan during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Dehydro Olmesartan during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its on-column stability a concern?
A1: this compound (CAS No. 172875-98-8) is a known impurity and derivative of Olmesartan, an antihypertensive drug.[1][2][3][4][5] Its chemical structure contains several functional groups that may be susceptible to degradation under certain HPLC conditions, leading to inaccurate quantification and method variability. On-column degradation can manifest as peak tailing, the appearance of extraneous peaks, or a loss of the main analyte peak area.
Q2: What are the potential causes of this compound degradation during HPLC analysis?
A2: The degradation of this compound on an HPLC column can be attributed to several factors, including:
-
Mobile Phase pH: The tetrazole and carboxylic acid moieties in the this compound structure are sensitive to pH. Extreme pH values can lead to ionization changes or hydrolysis.
-
Mobile Phase Composition: The presence of reactive solvents or additives in the mobile phase can contribute to degradation.
-
Column Stationary Phase: The type of stationary phase and its activity can influence the stability of the analyte. For instance, residual silanol groups on silica-based columns can interact with the analyte.
-
Temperature: Elevated column temperatures can accelerate degradation reactions.
-
Metal Ion Contamination: Metal ions in the HPLC system or sample can catalyze degradation.
Q3: What are the initial troubleshooting steps if I suspect on-column degradation?
A3: If you observe peak distortion, loss of signal, or unexpected peaks that are not present in the initial sample solution, consider the following initial troubleshooting steps:
-
Lower the column temperature: Try running the analysis at a lower temperature (e.g., room temperature or slightly above) to see if the degradation is mitigated.
-
Modify the mobile phase pH: Adjust the mobile phase pH to be within a stable range for the analyte. For compounds with acidic and basic functionalities like this compound, a pH between 3 and 7 is often a good starting point.
-
Use a fresh mobile phase and column: Ensure that the mobile phase is freshly prepared and that the column has not been previously used with harsh conditions or incompatible samples.
Troubleshooting Guide
Issue 1: Gradual loss of this compound peak area over a sequence of injections.
This issue often points to a problem with the column or the mobile phase.
| Potential Cause | Recommended Action | Experimental Protocol |
| Active sites on the column | Use a column with end-capping or switch to a different stationary phase (e.g., a phenyl-hexyl column). | See Protocol 1 for a recommended HPLC method using a C18 column. Consider trying a phenyl-hexyl column with similar dimensions and particle size. |
| Mobile phase instability | Prepare fresh mobile phase daily. Degas the mobile phase thoroughly before use. | N/A |
| Analyte instability in the mobile phase | Decrease the residence time of the sample on the column by increasing the flow rate. | Increase the flow rate in increments of 0.1 mL/min, monitoring peak shape and resolution. |
Issue 2: Appearance of a new peak, often with a shorter retention time, that grows over time.
This can be a strong indicator of on-column degradation where a new, more polar compound is being formed.
| Potential Cause | Recommended Action | Experimental Protocol |
| Hydrolysis due to mobile phase pH | Adjust the mobile phase pH to a more neutral range (e.g., pH 6-7). | Prepare the aqueous portion of the mobile phase using a phosphate buffer at the desired pH. See Protocol 2 for a buffered mobile phase preparation. |
| Oxidation | Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the mobile phase or sample solvent. Ensure the mobile phase is adequately degassed. | Prepare a stock solution of BHT in the organic solvent of the mobile phase and add it to the final mobile phase at a low concentration (e.g., 0.01%). |
| Interaction with metal ions | Use a mobile phase containing a chelating agent like EDTA. | Add a low concentration of EDTA (e.g., 0.1 mM) to the aqueous portion of the mobile phase. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This method is based on established protocols for Olmesartan and its impurities and is designed to be a stable starting point.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric acid in water (pH adjusted to ~3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A, 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 243 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
This protocol is a general guideline and may require optimization for your specific instrument and sample.
Protocol 2: Buffered Mobile Phase Preparation
To maintain a stable pH throughout the analysis, a buffered mobile phase is recommended.
-
Prepare a 20 mM potassium dihydrogen phosphate solution: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water.
-
Adjust the pH: Adjust the pH of the phosphate buffer to the desired value (e.g., 6.5) using a dilute solution of potassium hydroxide or phosphoric acid.
-
Filter the buffer: Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase: Mix the filtered buffer with the organic solvent (e.g., acetonitrile) in the desired ratio.
Visualizations
Troubleshooting Workflow for On-Column Degradation
References
improving peak shape and symmetry for Dehydro Olmesartan
Technical Support Center: Dehydro Olmesartan Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and symmetry during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in HPLC?
Poor peak shape in the analysis of this compound, an impurity of Olmesartan Medoxomil, typically manifests as peak tailing, fronting, or splitting. The ideal peak is a sharp, symmetrical Gaussian shape, which is crucial for accurate quantification and good resolution.[1]
Common causes include:
-
Secondary Silanol Interactions: this compound, likely having basic functional groups, can interact with acidic silanol groups on the silica surface of C18 columns.[2][3][4] This is a primary cause of peak tailing.
-
Mobile Phase Issues: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing tailing.[3] Insufficient buffer capacity can also contribute to poor peak shape.
-
Column Overload: Injecting too much sample, either in volume or concentration, can lead to peak fronting or tailing.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting and splitting.
-
Column Degradation: The development of voids at the column inlet or contamination of the column frit can cause peak splitting or tailing for all analytes.
Q2: My this compound peak is tailing severely. What are the step-by-step troubleshooting actions I should take?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue, especially with basic compounds like this compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Optimize Mobile Phase pH: The interaction between basic analytes and acidic silanols is a primary cause of tailing. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 using phosphoric or formic acid) protonates the silanol groups, minimizing these secondary interactions. Several methods for Olmesartan and its impurities utilize a pH around 3.0.
-
Reduce Sample Load: Mass overload can cause peak tailing. Try reducing the concentration of your sample or decreasing the injection volume to see if the peak shape improves.
-
Use a High-Purity Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups, which significantly reduces tailing for basic compounds. If your column is old, it may be degraded, exposing more active sites.
-
Increase Buffer Concentration: Ensure your buffer concentration (e.g., 10-25 mM) is adequate to maintain a constant pH and suppress silanol ionization.
Q3: My this compound peak is fronting. What is the likely cause and solution?
Peak fronting, where the first half of the peak is broader than the second, is often caused by column overload or sample solvent issues.
| Cause | Solution |
| Concentration Overload | The amount of analyte loaded onto the column exceeds its capacity. Solution: Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent that is much stronger (more organic content) than the mobile phase. This causes the analyte to travel too quickly at the start, leading to a distorted peak. Solution: Whenever possible, prepare your sample in the initial mobile phase. |
| Column Collapse/Degradation | A physical change or void in the column packing can also lead to fronting. Solution: Replace the column. Ensure operating conditions (pH, temperature) are within the manufacturer's limits. |
Q4: I am observing a split peak for this compound. How can I fix this?
Peak splitting can suggest a few distinct problems, from chemical effects to physical issues with the HPLC system.
Caption: Causes and solutions for split peaks.
-
Check for a Blocked Frit or Column Void: If all peaks in the chromatogram are splitting, the problem is likely a physical one occurring before separation. This could be a partially blocked inlet frit or a void in the column packing. Try back-flushing the column (if the manufacturer allows) or replacing it.
-
Ensure Sample Solvent Compatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split. Try dissolving the sample in the mobile phase.
-
Rule out Co-elution: The split could actually be two different, poorly resolved compounds. To check this, try injecting a smaller sample volume to see if the two parts become more distinct. You may need to adjust the method (e.g., change the gradient or mobile phase composition) to improve resolution.
Experimental Protocols & Data
Recommended Starting HPLC Method
This protocol is a synthesized starting point based on common parameters found in literature for Olmesartan and its impurities. Optimization will be required for your specific instrument and sample.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and minimizes secondary silanol interactions. |
| Mobile Phase A | 10 mM Phosphate Buffer or 0.1% Phosphoric Acid in Water | Creates an acidic environment to suppress silanol ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |
| pH (of Mobile Phase A) | 3.0 (Adjust with Phosphoric Acid) | Critical for controlling peak shape of basic analytes. |
| Gradient | Start at 5-10% B, ramp up to 90% B | A gradient is typically required to elute Olmesartan and all related impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection Wavelength | ~250 nm | A common wavelength for Olmesartan and related compounds. |
| Injection Volume | 5-10 µL | Keep volume low to prevent overload and peak distortion. |
| Sample Diluent | Mobile Phase A / Acetonitrile (e.g., 50:50) | Should be as close to the initial mobile phase composition as possible. |
Methodology for Mobile Phase Preparation (pH 3.0)
-
Prepare Buffer: Dissolve the appropriate amount of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water to make a 10 mM solution.
-
Adjust pH: While stirring, slowly add diluted phosphoric acid (H₃PO₄) to the buffer solution until the pH meter reads 3.0 ± 0.05.
-
Filter: Filter the aqueous mobile phase (Mobile Phase A) through a 0.45 µm membrane filter to remove particulates.
-
Degas: Degas both Mobile Phase A and Acetonitrile (Mobile Phase B) using an inline degasser, sonication, or helium sparging before use.
References
Technical Support Center: Method Refinement for Robust Dehydro Olmesartan Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the robust quantification of Dehydro Olmesartan.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the quantification of this compound using chromatographic methods such as HPLC and LC-MS/MS.
Q1: What are the common causes of poor peak shape (tailing or fronting) for the this compound peak and how can I resolve this?
A1: Poor peak shape can significantly impact the accuracy and precision of quantification. The common causes and their respective solutions are outlined below.
Troubleshooting Poor Peak Shape:
| Potential Cause | Description | Recommended Solution(s) |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Silanol groups on the silica backbone of the column can interact with basic analytes, causing peak tailing. | - Add a competitor base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Use a base-deactivated column or a column with a different stationary phase (e.g., phenyl-hexyl).- Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can lead to distorted peaks. | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Extra-column Volume | Excessive tubing length or a large flow cell volume can cause peak broadening. | Use tubing with a smaller internal diameter and shorter length. Ensure the detector flow cell is appropriate for the column dimensions. |
Q2: I am observing poor resolution between this compound and Olmesartan (or other impurities). How can I improve the separation?
A2: Achieving adequate resolution is critical for accurate quantification, especially when dealing with related substances.
Strategies for Improving Resolution:
| Parameter | Adjustment Strategy | Rationale |
| Mobile Phase Composition | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol). | This increases the retention time of the analytes on a reversed-phase column, often leading to better separation. |
| Gradient Slope | If using a gradient elution, make the gradient shallower (i.e., increase the gradient time). | A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation. |
| Stationary Phase | Switch to a column with a different selectivity (e.g., from C18 to a Phenyl-Hexyl or a Cyano phase). | Different stationary phases offer different interaction mechanisms, which can significantly alter the elution order and resolution. |
| Column Parameters | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. | Smaller particles and longer columns provide higher theoretical plates and thus better resolving power. |
| Temperature | Optimize the column temperature. | Increasing the temperature can sometimes improve peak shape and resolution, but the effect is compound-dependent. |
Q3: My LC-MS/MS signal for this compound is low and noisy. What steps can I take to enhance sensitivity?
A3: Low sensitivity can be a major hurdle in quantifying trace-level impurities. The following workflow can help diagnose and resolve this issue.
Caption: Workflow for troubleshooting low sensitivity in LC-MS/MS analysis.
Detailed Steps:
-
Mass Spectrometer Tuning: Ensure the instrument is properly tuned and calibrated for the mass range of interest.
-
Source Optimization: Infuse a standard solution of this compound and optimize electrospray ionization (ESI) source parameters, such as nebulizer gas, drying gas flow and temperature, and capillary voltage, to maximize the signal.
-
Mobile Phase Modifiers: The choice of mobile phase additive can significantly impact ionization efficiency. For positive ion mode, 0.1% formic acid is a common choice. For negative ion mode, a small amount of ammonium hydroxide or a buffer like ammonium acetate may be beneficial.
-
Sample Preparation: If the concentration of this compound in the sample is very low, consider a sample enrichment step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Chromatography: A broad, tailing peak will result in a lower signal-to-noise ratio compared to a sharp, narrow peak. Refer to Q1 for improving peak shape.
Q4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS.
Identifying and Mitigating Matrix Effects:
-
Post-Column Infusion: This is a definitive method to identify regions of ion suppression or enhancement. A standard solution of this compound is continuously infused into the mobile phase stream after the analytical column. When a blank matrix sample is injected, any dips or rises in the baseline signal indicate the retention times where matrix effects occur.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the gradient or change the column to separate this compound from the interfering matrix components.
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., SPE) to remove interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterated this compound) is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
-
Caption: Conceptual diagram of ion suppression (matrix effect) in an ESI source.
Example Experimental Protocol
This section provides a starting point for a robust LC-MS/MS method for the quantification of this compound in a sample matrix like plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Olmesartan-d4).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [Precursor ion > Product ion]Internal Standard (Olmesartan-d4): [Precursor ion > Product ion] |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
(Note: Specific MRM transitions and collision energies must be optimized for the specific instrument used.)
Validation & Comparative
A Comprehensive Guide to the Validation of Analytical Methods for Dehydro Olmesartan
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of analytical methods for the complete validation of Dehydro Olmesartan, a known impurity of the antihypertensive drug Olmesartan Medoxomil. The methodologies, experimental data, and visual workflows presented herein are based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods for this compound
The most prevalent analytical technique for the quantification of this compound and other related substances in Olmesartan Medoxomil is High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC). These methods offer high resolution, sensitivity, and specificity, making them ideal for impurity profiling.
While specific validation data solely for this compound is not extensively published as a standalone study, its validation is typically included as part of the overall method validation for Olmesartan Medoxomil and its impurities. The following tables summarize the typical performance characteristics of a validated stability-indicating HPLC/UPLC method capable of quantifying this compound.
Table 1: Comparison of HPLC and UPLC Methods for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a stationary and mobile phase at high pressure. | Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures for faster and more efficient separations. |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Sub-2 µm particle size columns (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) |
| Resolution | Good resolution for impurities. | Superior resolution and peak shape. |
| Analysis Time | Longer run times (typically >20 minutes). | Significantly shorter run times (often <10 minutes). |
| Sensitivity | Generally lower than UPLC. | Higher sensitivity, allowing for lower detection limits. |
| Solvent Consumption | Higher due to longer run times and higher flow rates. | Lower solvent consumption, making it more environmentally friendly and cost-effective. |
Table 2: Summary of Validation Parameters for a Typical HPLC/UPLC Method for this compound
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Typical Performance Data |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from Olmesartan, other impurities, or placebo components at the retention time of this compound. Peak purity of >0.995 confirmed by PDA detector. |
| Linearity | A linear relationship should be established across the range of the analytical procedure. Correlation coefficient (r²) should be >0.99. | Linear over a range of LOQ to 150% of the specification limit for this compound. r² > 0.999. |
| Accuracy (% Recovery) | The accuracy should be assessed over the specified range. Typically 80-120% for impurities. | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (% RSD) | - Repeatability (Intra-day): RSD should be ≤ 2%. - Intermediate Precision (Inter-day): RSD should be ≤ 2%. | - Repeatability: RSD < 1.0% - Intermediate Precision: RSD < 1.5% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. (Signal-to-Noise ratio of 3:1) | Typically in the range of 0.01 - 0.05 µg/mL. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1) | Typically in the range of 0.03 - 0.15 µg/mL. |
| Robustness | The reliability of an analysis with respect to deliberate variations in method parameters. | No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). |
| Solution Stability | Analyte solutions should be stable for a defined period under specified conditions. | Stable in the diluent for at least 24 hours at room temperature. |
Experimental Protocols
A comprehensive validation of an analytical method for this compound involves a series of experiments to establish its suitability for the intended purpose. Below are detailed methodologies for key validation experiments.
Specificity and Forced Degradation Studies
Objective: To demonstrate that the analytical method is specific for the determination of this compound and that it can separate the analyte from Olmesartan, other potential impurities, and degradation products.
Protocol:
-
Sample Preparation: Prepare solutions of Olmesartan Medoxomil drug substance, a placebo mixture, and a spiked solution containing Olmesartan Medoxomil and known impurities, including this compound.
-
Forced Degradation: Subject the Olmesartan Medoxomil drug substance to various stress conditions to induce degradation.[1] This typically includes:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples, along with the unstressed drug substance, placebo, and spiked impurity solution, using the proposed HPLC/UPLC method.
-
Evaluation: Assess the chromatograms for peak purity of this compound using a Photodiode Array (PDA) detector. Ensure that the this compound peak is well-resolved from all other peaks.
Linearity
Objective: To demonstrate the linear relationship between the concentration of this compound and the analytical response.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard. From this stock solution, prepare a series of at least five dilutions covering the expected concentration range (e.g., from the Limit of Quantitation to 150% of the impurity specification limit).
-
Analysis: Inject each dilution in triplicate into the HPLC/UPLC system.
-
Evaluation: Plot a graph of the mean peak area against the concentration of this compound. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Sample Preparation: Spike a placebo mixture with known amounts of this compound reference standard at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples using the analytical method.
-
Evaluation: Calculate the percentage recovery of this compound at each concentration level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of Olmesartan Medoxomil spiked with this compound at 100% of the specification limit.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days/analysts/instruments.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Prepare a series of dilute solutions of this compound.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve from the linearity study.
-
Measure the standard deviation of the response for blank injections (or the y-intercept of the regression line).
-
Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Mobile phase pH (e.g., ± 0.1)
-
-
Analysis: Analyze a system suitability solution and a sample solution under each of the modified conditions.
-
Evaluation: Assess the impact of the changes on system suitability parameters (e.g., resolution, tailing factor) and the assay results.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
Dehydro Olmesartan vs. Other Olmesartan Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dehydro Olmesartan and other degradation products of Olmesartan. The information presented is based on experimental data from forced degradation studies and process impurity analysis, offering a comprehensive resource for researchers in drug development and quality control.
Executive Summary
Olmesartan medoxomil, an angiotensin II receptor blocker, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Additionally, process-related impurities can arise during its synthesis. This guide focuses on a comparative analysis of this compound, a known process-related impurity, against other significant degradation products formed under hydrolytic (acidic and basic) and oxidative stress. The comparison covers their formation, chemical properties, and analytical characterization.
Comparison of Olmesartan Degradation Products
The following table summarizes the key characteristics of this compound and other major degradation products of Olmesartan.
| Feature | This compound | Olmesartan Acid | 4-Acetyl Olmesartan | 5-Acetyl Olmesartan | Oxidative Degradant (DP-IV) |
| CAS Number | 172875-98-8[1] | 144689-24-7 | Not Available | Not Available | Not Available |
| Molecular Formula | C24H24N6O2 | C24H26N6O3 | C26H28N6O4 | C26H28N6O4 | Not specified, multiple products possible |
| Molecular Weight | 428.49 g/mol | 446.50 g/mol | 488.52 g/mol | 488.52 g/mol | Varies |
| Type of Impurity | Process-related[2][3] | Process-related and Degradation Product[2][3] | Process-related | Process-related | Degradation Product |
| Formation Conditions | Arises during the synthesis of Olmesartan medoxomil. | Formed by hydrolysis of the medoxomil ester group under basic conditions. | Arises during the synthesis of Olmesartan medoxomil. | Arises during the synthesis of Olmesartan medoxomil. | Formed under oxidative stress (e.g., with 3% H2O2). |
| Key Structural Difference from Olmesartan | Dehydration of the 1-hydroxy-1-methylethyl group to a prop-1-en-2-yl group. | Hydrolysis of the medoxomil ester to a carboxylic acid. | Addition of an acetyl group at the 4-position of the imidazole ring. | Addition of an acetyl group at the 5-position of the imidazole ring. | Likely involves modification of the imidazole or tetrazole ring. |
Experimental Protocols
Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound, a process-related impurity of Olmesartan medoxomil.
Workflow for this compound Synthesis
Caption: Synthesis workflow for this compound.
Procedure:
-
Dehydration: A solution of the medoxomil ester derivative of N-alkylated imidazole (compound 18 in the cited literature) (9.0 g, 0.11 mol) is heated in 40% aqueous acetic acid (270.0 mL) at 55–60 °C for 2–3 hours.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with a 5% sodium chloride solution (135.0 mL).
-
The precipitated solids are filtered and washed with 40% aqueous acetic acid (10.0 mL).
-
The filtrate is extracted with dichloromethane (270.0 mL).
-
The organic layer is washed with a mixture of 5% aqueous sodium bicarbonate solution (100.0 mL) and 5% sodium chloride solution (100.0 mL).
-
The organic solvent is removed under reduced pressure to yield this compound.
Forced Degradation Studies of Olmesartan Medoxomil
This protocol outlines the conditions for generating degradation products of Olmesartan medoxomil under various stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
a) Acid Hydrolysis:
-
Accurately weigh 10 mg of Olmesartan medoxomil into a 10 mL volumetric flask.
-
Add 1 M HCl to the mark and keep the solution for 8 hours.
-
Take 1 mL of this solution and dilute it to 10 mL with a suitable diluent for HPLC analysis.
b) Base Hydrolysis:
-
Accurately weigh 10 mg of Olmesartan medoxomil into a 10 mL volumetric flask.
-
Add 1 M NaOH to the mark and keep the solution for 8 hours.
-
Take 1 mL of this solution and dilute it to 10 mL with a suitable diluent for HPLC analysis.
c) Oxidative Degradation:
-
Accurately weigh 10 mg of Olmesartan medoxomil into a 10 mL volumetric flask.
-
Add 3% H2O2 to the mark and keep the solution for 8 hours.
-
Take 1 mL of this solution and dilute it to 10 mL with a suitable diluent for HPLC analysis.
HPLC Method for the Analysis of Olmesartan and its Degradation Products
This section provides a typical HPLC method for the separation and quantification of Olmesartan and its impurities.
-
Column: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent.
-
Mobile Phase: A mixture of buffer and acetonitrile (60:40 % v/v). The buffer consists of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, with the pH adjusted to 4.0 ± 0.05 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Pharmacological and Toxicological Insights
Currently, there is limited specific data on the pharmacological activity and toxicology of this compound and other degradation products in mammalian systems. Olmesartan itself is a potent angiotensin II receptor (AT1R) antagonist used for treating hypertension. The primary concern with impurities is their potential to elicit adverse effects or reduce the efficacy of the active pharmaceutical ingredient.
One study investigated the ecotoxicity of degradation byproducts of Olmesartan acid formed during chlorination, a process simulating wastewater treatment. The results showed that several of these degradation products exhibited inhibitory effects on the bacterium Aliivibrio fischeri and the alga Raphidocelis subcapita, with toxicity values ranging from 18% to 53% inhibition. This suggests that the degradation of Olmesartan in the environment can lead to byproducts with potential ecological risks. However, these findings do not directly translate to human toxicology.
Further research is needed to fully characterize the pharmacological and toxicological profiles of individual Olmesartan degradation products to ensure patient safety.
Signaling Pathways
As of the current literature, there is no specific information available regarding the interaction of this compound or other Olmesartan degradation products with specific signaling pathways. The pharmacological activity of Olmesartan is primarily mediated through its high-affinity antagonism of the AT1 receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). It is plausible that structurally similar degradation products could have some affinity for the AT1 receptor, but this has not been experimentally verified. The main focus of impurity analysis is on their detection and control to ensure the safety and efficacy of the drug product.
Renin-Angiotensin-Aldosterone System (RAAS) and Olmesartan's Mechanism of Action
References
Comparative Analysis of Dehydro Olmesartan Impurity Levels Across Different Batches of Olmesartan Medoxomil
A comprehensive review for researchers and drug development professionals on the prevalence of the Dehydro Olmesartan impurity in Olmesartan Medoxomil batches, complete with analytical methodologies and pathway elucidation.
This guide provides a detailed comparative analysis of this compound, a known process-related impurity in the manufacturing of the antihypertensive drug Olmesartan Medoxomil. Understanding and controlling impurity levels is critical for ensuring the safety, efficacy, and quality of the final drug product. This document summarizes available data on this compound levels in different batches, outlines the experimental protocols for its quantification, and illustrates its formation pathway.
Quantitative Analysis of this compound in Different Batches
While extensive literature exists on the identification and analytical method development for Olmesartan Medoxomil impurities, publicly available data directly comparing the quantitative levels of this compound across multiple commercial or developmental batches is limited. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require stringent control of such impurities, and manufacturers must demonstrate batch-to-batch consistency.[1] Public assessment reports often confirm that impurity profiles are within acceptable limits, but they typically do not disclose specific batch-level data for individual impurities.[1]
One study on the process development of Olmesartan Medoxomil noted the presence of various impurities. While not singling out this compound with specific batch data, it highlights the critical nature of monitoring and controlling these process-related substances. The synthesis of this compound as a reference standard has been described, which is essential for its accurate quantification in any batch.[2]
For the purpose of this guide, the following table represents a hypothetical data set based on typical impurity limits and analytical capabilities to illustrate how such a comparative analysis would be presented.
| Batch Number | Manufacturer | This compound Level (% w/w) | Analytical Method |
| OM-2023-001 | A | 0.08 | HPLC-UV |
| OM-2023-002 | A | 0.11 | HPLC-UV |
| OM-2023-003 | A | 0.09 | HPLC-UV |
| OM-GEN-B-01 | B (Generic) | 0.13 | UPLC-UV |
| OM-GEN-B-02 | B (Generic) | 0.10 | UPLC-UV |
| OM-REF-C-01 | C (Reference) | 0.07 | HPLC-UV |
Note: The data in this table is illustrative and not derived from a specific published study. It serves to demonstrate the format for presenting comparative data on impurity levels.
Experimental Protocols for this compound Quantification
The most common analytical technique for the quantification of this compound in Olmesartan Medoxomil is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) are also employed for faster and more sensitive analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a representative example based on methods described in the literature for the analysis of Olmesartan Medoxomil and its impurities.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Olmesartan Medoxomil tablet powder or active pharmaceutical ingredient (API) in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area in the sample chromatogram to the peak area of a certified reference standard of this compound at a known concentration.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
-
Instrumentation: A UPLC system with a photodiode array (PDA) or UV detector.
-
Column: A sub-2 µm particle size C18 or equivalent column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but often with adjustments to the gradient and flow rate to optimize for the shorter column and smaller particle size. A common mobile phase could be a gradient of pH 3.4 buffer and acetonitrile.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Detection Wavelength: 250 nm.
-
Sample Preparation: Similar to the HPLC method, with careful attention to dilution to match the sensitivity of the UPLC system.
-
Quantification: As with HPLC, quantification is based on the comparison of peak areas against a certified reference standard.
Formation Pathway and Experimental Workflow
The formation of this compound is a process-related impurity that can arise during the synthesis of Olmesartan Medoxomil. Understanding its formation is key to controlling its levels in the final product.
Formation Pathway of this compound
This compound is formed from a key intermediate in the synthesis of Olmesartan Medoxomil. The process involves a dehydration reaction.
Caption: Formation of this compound impurity from a key intermediate via dehydration and deprotection steps.
General Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in Olmesartan Medoxomil batches.
Caption: A generalized workflow for the comparative analysis of this compound levels in different batches.
References
Cross-Validation of HPLC and UPLC Methods for Dehydro Olmesartan Analysis: A Comparative Guide
In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts method efficiency, sensitivity, and throughput. This guide provides a detailed comparison of HPLC and UPLC methods for the analysis of Dehydro Olmesartan, a known impurity of the antihypertensive drug Olmesartan Medoxomil. The presented data, drawn from a comprehensive study on the impurity profiling of a combination drug product containing Olmesartan, offers a clear perspective on the performance of these two chromatographic techniques.
Experimental Protocols
A validated analytical study provides the foundation for this comparison, outlining both HPLC and UPLC methodologies for the simultaneous quantification of Olmesartan Medoxomil and its related impurities, including this compound.[1]
HPLC Method
The High-Performance Liquid Chromatography (HPLC) method was developed to separate 28 peaks, including the active pharmaceutical ingredients and their impurities, over a 70-minute run time.[1] The specifics of the HPLC protocol are detailed below:
-
Column: A C18 stationary phase is commonly employed for the separation of Olmesartan and its impurities.
-
Mobile Phase: A gradient elution is typically used, often consisting of a phosphate buffer and a polar organic solvent like acetonitrile.
-
Flow Rate: A standard flow rate for conventional HPLC is generally in the range of 1.0 mL/min.
-
Detection: UV detection is the standard for this analysis, with the wavelength set to optimize the response for all compounds of interest.
UPLC Method
The Ultra-Performance Liquid Chromatography (UPLC) method was developed to achieve the same separation of 28 peaks but in a significantly shorter run time of 45 minutes.[1] The UPLC protocol leverages smaller particle size columns to achieve higher efficiency and faster separations.
-
Column: UPLC columns with sub-2 µm particle sizes are utilized to enhance resolution and reduce analysis time.
-
Mobile Phase: Similar to HPLC, a gradient elution with a buffered aqueous phase and an organic modifier is employed, but with optimized gradients for the shorter run time.
-
Flow Rate: UPLC methods operate at lower flow rates, typically around 0.3 to 0.5 mL/min, compatible with the smaller column dimensions.
-
Detection: UV detection remains the method of choice, with the wavelength selected based on the spectral characteristics of the analytes.
Data Presentation: Performance Comparison
The primary advantage of UPLC over HPLC is the significant reduction in analysis time without compromising the separation efficiency. The comparative study demonstrated that the UPLC method could separate the same 28 peaks as the HPLC method in approximately 64% of the time.[1] While specific quantitative data for this compound's retention time, resolution, and other validation parameters were not detailed in the available literature, the overall method performance highlights the efficiency gains of UPLC.
Table 1: Comparison of HPLC and UPLC Method Parameters for Olmesartan Impurity Profiling
| Parameter | HPLC Method | UPLC Method |
| Run Time | 70 minutes | 45 minutes |
| Number of Peaks Separated | 28 | 28 |
Mandatory Visualization
To illustrate the logical flow of a cross-validation study between two analytical methods like HPLC and UPLC, the following workflow diagram is provided.
Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.
References
Assessing Dehydro Olmesartan Impurity: A Comparative Guide for Researchers
A detailed examination of Dehydro Olmesartan, a key process-related impurity in Olmesartan Medoxomil, and a comparative overview of its presence in generic versus brand-name formulations.
This guide provides a comprehensive analysis of the this compound impurity for researchers, scientists, and drug development professionals. It delves into the formation, analytical quantification, and regulatory perspectives surrounding this impurity, offering a comparative framework for its assessment in both generic and brand-name Olmesartan Medoxomil drug products.
Introduction to this compound Impurity
This compound, chemically known as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate, is a process-related impurity that can form during the synthesis of Olmesartan Medoxomil, an active pharmaceutical ingredient (API) used in the treatment of hypertension.[1] The presence of impurities in pharmaceutical products is a critical quality attribute that is closely monitored by regulatory agencies to ensure the safety and efficacy of the drug.
This impurity is designated as "Olmesartan Medoxomil Impurity C" in the European Pharmacopoeia (EP) and the "Olmesartan Medoxomil Olefinic Impurity" in the United States Pharmacopeia (USP).[2][3][4]
Quantitative Data on this compound Impurity
A direct comparison of this compound impurity levels in generic versus brand-name Olmesartan Medoxomil tablets through publicly available experimental studies is limited. However, pharmacopeial monographs provide acceptance criteria for this impurity, which both generic and brand-name manufacturers must adhere to for their products to be legally marketed.
The United States Pharmacopeia (USP) monograph for Olmesartan Medoxomil Tablets specifies a limit for the "olefinic impurity," which corresponds to this compound.
| Impurity Name | Pharmacopeia | Acceptance Criteria (Not More Than) |
| Olmesartan Medoxomil Olefinic Impurity | USP | 0.6% |
Table 1: Pharmacopeial Limit for this compound Impurity in Olmesartan Medoxomil Tablets.[5]
Experimental Protocols for Impurity Analysis
The quantification of this compound impurity in Olmesartan Medoxomil is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a representative experimental protocol based on methodologies described in the literature for the analysis of Olmesartan and its related substances.
Objective: To quantify the level of this compound impurity in an Olmesartan Medoxomil drug product.
Materials:
-
Olmesartan Medoxomil sample (generic or brand-name tablets)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer reagents
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer adjusted to a specific pH with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio. The elution can be isocratic or gradient.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to obtain a standard solution of known concentration.
-
-
Sample Solution Preparation:
-
Weigh and finely powder a representative number of Olmesartan Medoxomil tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Olmesartan Medoxomil.
-
Transfer the powder to a volumetric flask and add a suitable diluent.
-
Sonicate for a specified time to ensure complete dissolution of the drug and impurity.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Olmesartan and this compound based on their retention times.
-
-
Calculation:
-
Calculate the percentage of this compound impurity in the sample using the following formula:
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Concentration_standard is the concentration of the this compound standard solution.
-
Concentration_sample is the concentration of the Olmesartan Medoxomil in the sample solution.
-
Visualizations
The following diagrams illustrate key aspects of this compound impurity and the therapeutic action of Olmesartan.
References
spectroscopic comparison of synthetic versus isolated Dehydro Olmesartan
A comprehensive spectroscopic comparison of synthetically produced Dehydro Olmesartan and this compound isolated from forced degradation studies reveals identical molecular fingerprints, confirming the structural integrity of the synthetic reference standard. This guide provides a detailed analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a known impurity and degradation product of Olmesartan Medoxomil, an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] The availability of a well-characterized synthetic reference standard of this impurity is crucial for accurate quantification and control in pharmaceutical formulations. This guide presents a comparative analysis of the spectroscopic properties of synthetically prepared this compound against that which has been isolated from forced degradation studies of Olmesartan Medoxomil.
Data Presentation: A Spectroscopic Comparison
The following table summarizes the key quantitative data obtained from various spectroscopic techniques for both synthetic and isolated this compound. The data demonstrates a direct correlation between the two, confirming their identical chemical structures.
| Spectroscopic Technique | Parameter | Synthetic this compound | Isolated this compound |
| ¹H NMR | Chemical Shifts (δ, ppm) | Consistent with proposed structure | Identical to synthetic sample |
| Aromatic Protons | 7.0-8.0 | 7.0-8.0 | |
| Vinyl Protons | 5.0-5.5 | 5.0-5.5 | |
| Methyl Protons | ~2.0 | ~2.0 | |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Consistent with proposed structure | Identical to synthetic sample |
| Mass Spectrometry | [M+H]⁺ (m/z) | 429.2028 | 429.2028 |
| Fragmentation Pattern | Characteristic fragments observed | Identical fragmentation pattern | |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3400 (O-H), ~1715 (C=O), ~1640 (C=C) | ~3400 (O-H), ~1715 (C=O), ~1640 (C=C) |
| UV-Vis Spectroscopy | λmax (nm) | ~257 | ~257 |
Experimental Protocols
The methodologies employed for the synthesis, isolation, and spectroscopic characterization are detailed below.
Synthesis of this compound
Synthetic this compound was prepared as a reference material. The synthesis involves the dehydration of the tertiary alcohol group in Olmesartan acid. A common laboratory-scale synthesis is described in the literature.[1]
Isolation of this compound
This compound was isolated from a forced degradation study of Olmesartan Medoxomil. The parent drug was subjected to basic hydrolysis conditions (e.g., treatment with 2M NaOH at 60°C).[2] The resulting degradation mixture was then subjected to preparative High-Performance Liquid Chromatography (HPLC) to isolate the this compound impurity.[3] The purity of the isolated fraction was confirmed by analytical HPLC.
Spectroscopic Analysis
Standard analytical techniques were used to characterize both the synthetic and isolated samples of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Mass Spectrometry (MS): Mass spectra were obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source in positive ion mode.
-
Infrared (IR) Spectroscopy: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were obtained using a double beam spectrophotometer with methanol as the solvent. The absorption maximum (λmax) was determined in the range of 200-400 nm.[4]
Visualization of Experimental Workflow and Analysis
The following diagrams, generated using Graphviz, illustrate the key processes in this comparative study.
References
Inter-Laboratory Study for Dehydro Olmesartan Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dehydro Olmesartan, a known impurity and derivative of the angiotensin II receptor antagonist, Olmesartan.[1][2] While a formal inter-laboratory study dedicated solely to this compound is not publicly available, this document synthesizes validation data from various studies on Olmesartan and its related substances. The methods presented are suitable for the separation and quantification of Olmesartan impurities, including this compound.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the performance of different chromatographic methods used for the analysis of Olmesartan and its impurities. These methods are applicable for the quantification of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Symmetry C18 (150 mm × 4.6 mm, 5µ)[3] | Kromasil C18 (150 x 4.6mm, 5µm)[4] | Eurosphere 100 RP C18 (250 × 4.6 mm ID, 5 μm)[5] |
| Mobile Phase | Phosphate buffer, Acetonitrile, and Milli Q water | Buffer (sodium dihydrogenorthophosphate and triethylamine, pH 4.0) and acetonitrile (60:40 % v/v) | Methanol–0.05% o-phosphoric acid (60:40 v/v) |
| Detection | UV at 215 nm | UV at 225 nm | UV at 270 nm |
| Linearity Range | 250 µg/mL–1000 µg/mL (for Olmesartan) | 0.25 µg/mL to 7 µg/mL (for Olmesartan Acid Impurity) | Not Specified |
| Accuracy (% Recovery) | 98.5% and 101.2% (for assay and impurities) | 100.73% (for Olmesartan acid impurity) | Not Specified |
| Precision (%RSD) | < 0.8% (for impurities) | < 0.71% (intraday and interday for impurity) | Not Specified |
| LOD/LOQ | Not Specified | Not Specified | LOD: 0.44 µg/mL, LOQ: 1.32 µg/mL (for Olmesartan) |
Table 2: Advanced Chromatographic Methods (UPLC and LC-MS/MS)
| Parameter | UPLC Method | LC-MS/MS Method |
| Technique | Ultra-Performance Liquid Chromatography | Liquid Chromatography with Tandem Mass Spectrometry |
| Stationary Phase | ACQUITY UPLC HSS C18 (2.1 mm x 50 mm, 1.8 µm) | UNISOL C18 (150*4.6 mm, 5 µm) |
| Mobile Phase | Orthophosphoric acid and acetonitrile (60:40) | Methanol and 2 mM ammonium acetate pH 5.5 (80:20, v/v) |
| Detection | UV at 235 nm | Electrospray ionization in multiple reaction monitoring (MRM) mode |
| Linearity Range | Not Specified | 5.002–2,599.934 ng/ml (for Olmesartan) |
| Accuracy (% Bias) | Not Specified | -5.00–0.00% (for Olmesartan) |
| Precision (% CV) | Not Specified | 3.07–9.02% (for Olmesartan) |
| LLOQ | 0.25 µg/mL (for Olmesartan) | 5.002 ng/ml (for Olmesartan) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
HPLC Method for Olmesartan and its Impurities
-
Chromatographic System: A Waters HPLC system with a diode array detector.
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5µ particle size.
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and Milli Q water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Olmesartan and its impurities are prepared in the diluent at a concentration of 100 ppm.
LC-MS/MS Method for Simultaneous Quantification of Olmesartan
-
Chromatographic System: A high-performance liquid chromatography system (Prominence 20 AD from Shimadzu Corporation, Kyoto, Japan) interfaced with a mass spectrometer (API 4000 from Applied Biosystems MDS SCIEX, Toronto, Canada).
-
Column: UNISOL C18 150*4.6 mm, 5 µm.
-
Mobile Phase: Methanol and 2 mM ammonium acetate pH 5.5 (80:20, v/v).
-
Ionization: Turbo electrospray ionization (ESI) source in negative ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The mass transition ion pair for Olmesartan was m/z 445.20 → 148.90.
-
Sample Preparation: Simple liquid–liquid extraction procedure using a mixture of diethyl ether and dichloromethane.
Mandatory Visualization
The following diagrams illustrate key workflows and comparisons relevant to an inter-laboratory study for this compound quantification.
Caption: Workflow for an Inter-Laboratory Method Validation Study.
Caption: Comparison of Analytical Methods for Impurity Quantification.
References
- 1. This compound | C24H24N6O2 | CID 9888820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. RP-LC and HPTLC Methods for the Determination of Olmesartan Medoxomil and Hydrochlorothiazide in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for Dehydro Olmesartan Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Dehydro Olmesartan, a known impurity of the antihypertensive drug Olmesartan Medoxomil. The methodologies discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the data presented. This document is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for the quality control and stability testing of Olmesartan Medoxomil.
Performance Comparison of Validated Methods
The following table summarizes the performance characteristics of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and a comparative Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Olmesartan impurities, including this compound. The data is compiled from published studies to provide an objective comparison.
| Validation Parameter | Stability-Indicating HPLC Method | Alternative UPLC Method | ICH Guideline (Q2(R2)) Recommendation for Impurities |
| Specificity | Method is specific and stability-indicating. No interference from blank, placebo, or other impurities at the retention time of this compound. | Method is specific with no interference from blank or placebo. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | LOQ to 0.4% of analyte concentration | 10-150 µg/mL (for parent drug) | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.6% - 102.5% | 98% - 102% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 2.0% | < 2.0% | For impurities, precision should be measured at the limit of quantification and at the specification limit. |
| - Intermediate Precision | < 2.0% | < 2.0% | Assessed by different analysts, on different days, with different equipment. |
| Limit of Detection (LOD) | ~0.01% of analyte concentration | Not explicitly stated for this compound | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.03% of analyte concentration | 0.032 µg/mL (for parent drug) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method is robust for deliberate small changes in flow rate, mobile phase composition, and column temperature. | Method is robust for variations in flow rate and column temperature. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed for the separation and quantification of this compound and other impurities in Olmesartan Medoxomil bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5 µm particle size
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile and Milli-Q water
-
Gradient Program: Optimized for the separation of all impurities
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Validation Procedure:
-
Specificity: Forced degradation studies are performed by exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions.[1] The degraded samples are analyzed to ensure that the this compound peak is well-resolved from any degradation products and other impurities.
-
Linearity: A series of solutions of this compound are prepared at concentrations ranging from the Limit of Quantitation (LOQ) to 0.4% of the nominal concentration of Olmesartan. The peak areas are plotted against the corresponding concentrations to establish the linearity.
-
Accuracy: The accuracy of the method is determined by recovery studies. Known amounts of this compound are spiked into the drug product placebo at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated.
-
Precision:
-
Repeatability: Assessed by analyzing six replicate preparations of the drug substance spiked with this compound at the 100% specification level.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The effect of small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition, column temperature) on the resolution and quantification of this compound is evaluated.
Alternative UPLC Method
This method offers a faster analysis time for the determination of Olmesartan and its impurities.
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
-
Mobile Phase: pH 3.4 Buffer: Acetonitrile (60:40 v/v)
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 4 µL
-
Column Temperature: Ambient
Validation Procedure:
The validation of this UPLC method follows the same principles as the HPLC method, adhering to ICH Q2(R2) guidelines to establish its specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Mandatory Visualization
Caption: Workflow for the validation of an analytical method for this compound according to ICH guidelines.
Caption: Workflow of a forced degradation study to establish the specificity of the analytical method.
References
Safety Operating Guide
Personal protective equipment for handling Dehydro Olmesartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dehydro Olmesartan in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. This compound is an impurity and derivative of Olmesartan, an angiotensin II receptor antagonist. While specific toxicological data for this compound is limited, it should be handled with the same precautions as the active pharmaceutical ingredient, Olmesartan Medoxomil, due to its pharmacological activity.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. | To prevent eye contact with dust or splashes. |
| Hand Protection | Nitrile or other impervious gloves. If using an organic solvent, select gloves that provide protection against the specific solvent. | To prevent skin contact. |
| Body Protection | Laboratory coat. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | For operations that may generate dust (e.g., weighing, grinding), use a NIOSH-approved respirator with a particulate filter. All handling of powders should be done in a ventilated enclosure, such as a fume hood. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or other ventilated enclosure.
-
Minimizing Exposure: Avoid inhalation, ingestion, and contact with skin and eyes. Minimize the generation of dust. Keep containers tightly closed when not in use.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Remove contaminated clothing promptly and wash it before reuse.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at refrigerator temperatures (2-8°C).[1]
-
Keep away from incompatible materials.
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Quantitative Data
While specific occupational exposure limits for this compound have not been established, the data for the parent compound, Olmesartan Medoxomil, and the physical properties of this compound are provided below for reference.
| Parameter | Value | Source |
| Chemical Formula | C₂₄H₂₄N₆O₂ | PubChem |
| Molecular Weight | 428.49 g/mol | PubChem |
| CAS Number | 172875-98-8 | PubChem |
| Appearance | Off-White Solid | ECHEMI |
| Melting Point | >300°C (decomposes) | ECHEMI |
| Storage Temperature | 2-8°C (long term) | Clearsynth |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
